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CGS 27023A Documentation Hub

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  • Product: CGS 27023A
  • CAS: 161314-70-1

Core Science & Biosynthesis

Foundational

Engineering Matrix Metalloproteinase Inhibitors: A Structural and Mechanistic Whitepaper on CGS 27023A

Executive Summary Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) proteins. Dysregulation of MMPs is a primary driver in pathol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) proteins. Dysregulation of MMPs is a primary driver in pathologies ranging from osteoarthritis to tumor metastasis and atherosclerosis. In the pursuit of therapeutic interventions, CGS 27023A emerged as a landmark molecule: a non-peptidic, orally active, broad-spectrum MMP inhibitor.

This technical guide dissects the structure-activity relationship (SAR) of CGS 27023A, examining how its hydroxamic acid derivative framework successfully navigates the complex topography of the MMP active site. By analyzing the causality behind its chemical design and detailing the self-validating protocols used in its synthesis and evaluation, this whitepaper serves as a comprehensive blueprint for researchers developing next-generation metalloenzyme inhibitors.

Mechanistic Foundation: The Hydroxamic Acid Zinc-Binding Group (ZBG)

The catalytic domain of all MMPs contains a highly conserved active site featuring a zinc ion ( Zn2+ ) coordinated by three histidine residues. To achieve potent inhibition, a molecule must possess a chemical moiety capable of displacing the catalytic water molecule and directly chelating the zinc ion.

The Causality of Hydroxamic Acid Selection: The hydroxamic acid moiety ( R−CO−NH−OH ) is the defining feature of CGS 27023A. It acts as a highly potent, bidentate chelator that coordinates the Zn2+ ion via both its carbonyl oxygen and hydroxyl oxygen[1].

  • Why Not Carboxylic Acid? Modifying the hydroxamate group to a carboxylic acid completely abolishes activity. The bidentate chelation geometry of hydroxamic acid is thermodynamically optimal for the MMP zinc pocket, creating a stable coordinate covalent bond that prevents substrate hydrolysis[2].

Topographical Mapping: SAR of CGS 27023A

Developed by Novartis (formerly Ciba-Geigy), CGS 27023A was systematically optimized from a D-amino acid template without the initial benefit of enzyme structural information[2]. The inhibitor's potency and oral bioavailability are dictated by three critical structural domains:

  • The P1' Substituent (Isopropyl Group): The S1' pocket is a hydrophobic channel adjacent to the active site zinc, determining the selectivity of the inhibitor. CGS 27023A utilizes an isopropyl group derived from D-valine[2].

    • Causality: The bulky isopropyl group perfectly occupies the S1' pocket of stromelysin (MMP-3) and gelatinases (MMP-2, MMP-9). Crucially, this steric bulk shields the labile hydroxamic acid from rapid metabolic deactivation, conferring the molecule's signature oral bioavailability[2].

  • The P2/P3 Substituent (3-Picolyl Group): The 3-picolyl group attached to the sulfonamide nitrogen enhances aqueous solubility and interacts with the solvent-exposed S2' region[3].

    • Causality: Replacing the picolyl group with a benzyl group completely eliminated oral activity due to poor pharmacokinetic properties, demonstrating the necessity of the ionizable nitrogen[2].

  • The Sulfonamide Backbone: Acts as a stable, non-peptidic scaffold that forms critical hydrogen bonds with the enzyme backbone (e.g., Leu83 and Ala84 in MMP-1)[3].

SAR_Map ZBG Hydroxamic Acid (ZBG) Bidentate Chelation Zn Catalytic Zn2+ Ion ZBG->Zn Displaces H2O Sulfonamide Sulfonamide Backbone H-Bond Acceptor/Donor Sulfonamide->ZBG P1 Isopropyl Group (P1') S1' Pocket Fit Sulfonamide->P1 P2 3-Picolyl Group (P2/P3) Solvent Interaction Sulfonamide->P2 Enzyme MMP Backbone (Leu83/Ala84) Sulfonamide->Enzyme H-Bonds S1 S1' Hydrophobic Pocket P1->S1 Steric Shielding

Caption: Logical mapping of CGS 27023A structural components to MMP active site interactions.

Quantitative Inhibitory Profile

CGS 27023A is a highly potent, broad-spectrum inhibitor. The following table summarizes its sub-micromolar inhibitory constants ( Ki​ or IC50​ ) against critical MMP targets[4][5].

Target Enzyme Ki​ / IC50​ (nM)Biological Role & Clinical Relevance
MMP-1 (Collagenase-1)33 nM ( Ki​ )Cleaves interstitial collagens; implicated in arthritis[4].
MMP-2 (Gelatinase A)20 nM ( Ki​ )Degrades type IV collagen; critical for tumor invasion[4].
MMP-3 (Stromelysin-1)43 nM ( Ki​ )Degrades cartilage matrix proteins (aggrecan)[4].
MMP-9 (Gelatinase B)8 nM ( Ki​ )Drives angiogenesis and metastatic niche formation[4].
MMP-13 (Collagenase-3)5 nM ( IC50​ )Bone remodeling and severe osteoarthritis pathology[5].

Step-by-Step Experimental Methodologies

Protocol 1: De Novo Synthesis of CGS 27023A

System Validation: Intermediate purity must be confirmed via HPLC (>95% AUC) before proceeding to hydroxamate conversion to prevent complex mixture formation[6].

  • Sulfonylation & Protection: React D-valine with p-methoxyphenylsulfonyl chloride.

    • Causality: D-valine is specifically chosen to provide the isopropyl side chain with the exact stereochemistry required to penetrate the MMP S1' pocket[2]. Protect the carboxylic acid as a tert-butyl ester to prevent unwanted polymerization during subsequent alkylation[3].

  • Alkylation: Alkylate the sulfonamide nitrogen with 3-picolyl chloride.

    • Causality: The 3-picolyl group is introduced to enhance aqueous solubility and interact with the solvent-exposed S2' region, a critical step that confers oral bioavailability compared to benzyl analogs[2].

  • Deprotection & Activation: Remove the tert-butyl ester using HCl/dioxane. Activate the resulting free acid using EDC/HOBt.

    • Causality: EDC/HOBt is selected over harsher acyl chloride methods to prevent racemization of the chiral center[3].

  • Hydroxamate Formation: React the activated ester with tert-butylhydroxylamine, followed by global deprotection (HCl/EtOH) to yield CGS 27023A as an HCl salt[3].

Protocol 2: Self-Validating Fluorometric Inhibition Assay

System Validation: The assay must include a no-enzyme blank (to measure substrate auto-hydrolysis) and a reference inhibitor (e.g., Marimastat) to validate enzyme activity and run-to-run consistency.

  • Enzyme Preparation: Dilute activated recombinant MMP-2 or MMP-9 to a working concentration of 2 nM in Assay Buffer (50 mM Tris-HCl pH 7.5, 0.2 M NaCl, 5 mM CaCl2​ , 20 µM ZnSO4​ , 0.05% Brij 35)[7].

    • Causality: ZnSO4​ is strictly required to prevent the apo-enzyme from forming, while Brij 35 prevents non-specific adsorption of the highly hydrophobic inhibitor to the microplate walls[8].

  • Pre-Incubation: Incubate the enzyme with varying concentrations of CGS 27023A (10 pM to 1 mM) at 37°C for 30 minutes[8].

    • Causality: Hydroxamic acids are often slow-binding inhibitors; pre-incubation ensures thermodynamic equilibrium is reached before the substrate introduces competitive binding kinetics.

  • Substrate Addition: Rapidly add a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR- NH2​ ) to initiate the reaction[8].

  • Kinetic Measurement: Monitor fluorescence continuously (Excitation: 328 nm, Emission: 393 nm) to capture the linear initial velocity ( V0​ ).

  • Data Analysis: Calculate IC50​ using non-linear regression of the V0​ vs. inhibitor concentration curve.

Assay_Workflow Prep 1. Enzyme Preparation Activate MMP-2/9 (2 nM) Incubate 2. Pre-incubation Enzyme + Inhibitor (37°C, 30 min) Prep->Incubate Establish Equilibrium Buffer Assay Buffer 50mM Tris, 5mM CaCl2, 20µM ZnSO4 Buffer->Prep Substrate 3. Substrate Addition Fluorogenic Peptide (Mca-PLGL...) Incubate->Substrate Initiate Reaction Measure 4. Kinetic Measurement Ex: 328nm / Em: 393nm Substrate->Measure Continuous Read Analyze 5. Data Analysis Non-linear Regression (IC50) Measure->Analyze Self-Validation vs Blank

Caption: Self-validating fluorometric in vitro assay workflow for MMP inhibition kinetics.

Translational Context & Next-Generation Paradigms

Despite its remarkable potency and oral bioavailability, CGS 27023A and similar broad-spectrum hydroxamates encountered significant hurdles in clinical trials. The primary dose-limiting toxicity was musculoskeletal syndrome (MSS), characterized by severe joint pain and inflammation. This toxicity is largely attributed to the off-target inhibition of related metalloenzymes, specifically the ADAM (A Disintegrin and Metalloproteinase) and ADAMTS families, which share structural homology in their zinc-binding domains[9].

The Path Forward: Modern drug development has pivoted from broad-spectrum hydroxamates to highly selective inhibitors or novel therapeutic modalities. Recent advancements have leveraged the CGS 27023A scaffold by replacing the picolyl or isopropyl groups with carboranes (boron clusters)[5]. These carborane-containing hydroxamate MMP ligands are designed for Boron Neutron Capture Therapy (BNCT) . By targeting the extracellular MMPs overexpressed in the tumor microenvironment, these derivatives deliver high concentrations of boron directly to the tumor periphery without requiring cell entry, achieving nanomolar potency and unprecedented therapeutic precision[6].

References

  • Title: Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: NMR Solution Structure of the Catalytic Fragment of Human Fibroblast Collagenase Complexed with a Sulfonamide Derivative of a Hydroxamic Acid Compound Source: Biochemistry (ACS Publications) URL: [Link]

  • Title: Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT) Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Scintigraphic Imaging of Matrix Metalloproteinase Activity in the Arterial Wall In Vivo Source: Circulation (AHA Journals) URL: [Link]

  • Title: Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy Source: Journal of the National Cancer Institute (Oxford Academic) URL: [Link]

  • Title: Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid Source: AMB Express (PMC) URL: [Link]

Sources

Exploratory

The Role of CGS 27023A in Preventing In Vivo Cartilage Degradation: A Technical Guide to MMP Inhibition Protocols

Executive Summary & Therapeutic Rationale The progressive destruction of articular cartilage is the pathological hallmark of osteoarthritis (OA) and rheumatoid arthritis (RA). This degradation is primarily driven by the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Therapeutic Rationale

The progressive destruction of articular cartilage is the pathological hallmark of osteoarthritis (OA) and rheumatoid arthritis (RA). This degradation is primarily driven by the pathological upregulation of matrix metalloproteinases (MMPs)—zinc-dependent endopeptidases that cleave the structural extracellular matrix (ECM) proteins, aggrecan, and type II collagen.

Historically, early peptidomimetic MMP inhibitors failed in clinical translation due to poor oral bioavailability and rapid metabolic degradation. emerged as a breakthrough molecule: a non-peptidic, sulfonamide-based hydroxamic acid derivative. By acting as a potent, orally active, broad-spectrum MMP inhibitor, CGS 27023A provided a critical pharmacological tool for researchers to validate the hypothesis that systemic MMP inhibition could halt in vivo cartilage degradation and preserve chondrocyte viability.

Molecular Mechanism of Action: The Causality of Zinc Chelation

To understand the efficacy of CGS 27023A, one must examine its structural interaction with the MMP active site. MMPs rely on a highly conserved catalytic domain containing a critical zinc ion ( Zn2+ ).

The Causality of Inhibition: CGS 27023A utilizes a hydroxamic acid moiety because it acts as a high-affinity bidentate ligand. When the drug enters the catalytic cleft, the hydroxamic acid chelates the active-site zinc ion, physically displacing the water molecule that is strictly required to execute the nucleophilic attack on the peptide bonds of collagen and aggrecan. This competitive inhibition effectively neutralizes the protease, rendering it incapable of cleaving the cartilage matrix.

Mechanism Trigger Inflammatory Cytokines (IL-1β, TNF-α) Cells Chondrocytes & Synovial Fibroblasts Trigger->Cells Activation MMPs Active MMPs (MMP-1, 2, 3, 9) Cells->MMPs Secretion ECM Cartilage Matrix (Collagen II, Aggrecan) MMPs->ECM Cleavage CGS CGS 27023A (Hydroxamic Acid) CGS->MMPs Zinc Chelation (Inhibition) Protection Matrix Preservation & Chondroprotection CGS->Protection Therapeutic Outcome Degradation Cartilage Degradation & Joint Erosion ECM->Degradation Structural Loss Protection->ECM Prevents Cleavage

Mechanism of CGS 27023A in preventing MMP-mediated cartilage extracellular matrix degradation.

Pharmacological Profiling & Quantitative Data

CGS 27023A is classified as a broad-spectrum inhibitor, showing high affinity for the primary MMPs implicated in arthritic joint destruction. The following table summarizes its inhibitory constant ( Ki​ ) values, demonstrating its potent nanomolar efficacy across multiple targets [1].

Matrix MetalloproteinaseCommon NameCGS 27023A Ki​ (nM)Primary Role in Cartilage Degradation
MMP-9 Gelatinase B8Degrades denatured ECM components; drives inflammatory cell infiltration.
MMP-2 Gelatinase A20Cleaves denatured collagens (gelatin) and type IV collagen.
MMP-1 Interstitial Collagenase33Cleaves intact, triple-helical fibrillar collagen (Type II) in cartilage.
MMP-3 Stromelysin-143Cleaves aggrecan core protein; activates other latent pro-MMPs.

In Vivo Experimental Workflows (Self-Validating Protocols)

To rigorously evaluate the chondroprotective effects of CGS 27023A, researchers rely on highly controlled in vivo models. The protocols below are designed as self-validating systems, ensuring that observed efficacy is a direct result of MMP inhibition rather than systemic artifacts.

Workflow Acclimation Animal Acclimation & Baseline Assessment Induction Disease Induction (Stromelysin / MNX Surgery) Acclimation->Induction Dosing CGS 27023A Dosing (Oral Administration) Induction->Dosing Intervention Monitoring In Vivo Monitoring (Joint Swelling) Dosing->Monitoring Harvest Tissue Harvest (Knee Joints) Monitoring->Harvest Endpoint Analysis Histological Evaluation (Safranin-O Staining) Harvest->Analysis Ex Vivo Processing

Standardized in vivo workflow for evaluating CGS 27023A efficacy in cartilage degradation models.

Protocol A: Rabbit Stromelysin-Induced Cartilage Degradation Model

Causality & Rationale: Why use an induced stromelysin model instead of a surgical OA model for initial screening? Direct intra-articular injection of recombinant human stromelysin (MMP-3) isolates the specific degradative variable from the broader, highly complex inflammatory cascade of clinical OA. This allows for precise pharmacokinetic/pharmacodynamic (PK/PD) correlation of the inhibitor.

Step-by-Step Methodology:

  • Dosing: Administer CGS 27023A via oral gavage (e.g., 10–30 mg/kg suspended in a methylcellulose vehicle) to New Zealand White rabbits 1 hour prior to disease induction. Validation: Pre-dosing ensures peak plasma concentrations coincide with the introduction of the exogenous protease.

  • Induction (Self-Validating Control): Under light anesthesia, inject 200 µg of recombinant stromelysin into the intra-articular space of the right knee. Inject an equal volume of sterile saline vehicle into the left (contralateral) knee. Validation: The left knee serves as an internal baseline control, accounting for any systemic variations in the animal's baseline cartilage health.

  • Incubation & Harvest: Allow the protease to act for 4 to 24 hours. Euthanize the animals and carefully dissect the articular cartilage from the femoral condyles and tibial plateaus.

  • Biochemical Assay: Digest the harvested cartilage using papain and quantify the release of sulfated glycosaminoglycans (sGAGs) into the synovial wash using a Dimethylmethylene Blue (DMMB) assay.

Protocol B: Histological Processing and Proteoglycan Assessment

For chronic models, such as the partial lateral meniscectomy (MNX) model[which mechanically alters joint loading to mimic post-traumatic OA], histological scoring is paramount [1].

Step-by-Step Methodology:

  • Fixation & Decalcification: Fix harvested knee joints in 10% neutral buffered formalin for 48 hours, followed by decalcification in EDTA until the bone is pliable.

  • Sectioning & Staining: Embed tissues in paraffin and cut 5 µm coronal sections. Stain the sections with Safranin-O and Fast Green.

  • Causality of Staining: Why Safranin-O? Safranin-O is a cationic dye that binds stoichiometrically to the polyanionic glycosaminoglycans (GAGs) of the aggrecan molecules in the cartilage matrix. The intensity of the red stain directly correlates with the preserved proteoglycan content. Fast Green serves as a counterstain for the collagenous background.

  • Scoring: Utilize the Mankin or OARSI scoring systems to blindly evaluate structural fibrillation, chondrocyte cloning, and loss of Safranin-O staining. Efficacy is validated when CGS 27023A-treated cohorts exhibit statistically significant retention of red staining compared to vehicle-treated pathological controls.

Translational Insights & Drug Development Lessons

While CGS 27023A proved highly effective at halting in vivo cartilage degradation in rabbit and guinea pig models, its progression in human clinical trials provided a critical lesson in drug development.

The broad-spectrum nature of CGS 27023A—specifically its potent inhibition of MMP-1—was linked to a dose-limiting side effect known as musculoskeletal syndrome (MSS) [3]. MMP-1 is essential for normal physiological tissue turnover and tendon remodeling. Complete blockade of this "anti-target" resulted in joint stiffness and inflammation in patients.

Modern Implications: The data generated by CGS 27023A fundamentally shifted the pharmaceutical industry's approach. Today, researchers utilize the mechanistic proof-of-concept established by CGS 27023A to design highly selective inhibitors—such as MMP-13 specific carboxylic acid derivatives—that preserve cartilage matrix without interfering with the homeostatic functions of MMP-1 [4].

References

  • Title: Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed URL: [Link]

  • Title: Matrix Metalloproteinase Inhibitors in Arthritis Source: Expert Opinion on Therapeutic Patents (Taylor & Francis Online) URL: [Link]

  • Title: Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13 Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Foundational

An In-Depth Technical Guide to the Pharmacokinetics and Oral Bioavailability of CGS 27023A

This guide provides a comprehensive technical overview of the pharmacokinetic profile and oral bioavailability of CGS 27023A, a potent, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Develope...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the pharmacokinetic profile and oral bioavailability of CGS 27023A, a potent, non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs). Developed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer field-proven insights into the absorption, distribution, metabolism, and excretion (ADME) of this investigational compound.

Introduction: The Therapeutic Rationale for CGS 27023A

CGS 27023A, also known as MMI270, emerged as a promising therapeutic agent due to its potent inhibitory activity against a wide range of MMPs.[1] These zinc-dependent endopeptidases play a critical role in the degradation of the extracellular matrix, a process integral to tumor invasion, metastasis, and angiogenesis.[1] By competitively binding to the Zn2+ ion in the active site of MMPs, CGS 27023A inhibits their enzymatic activity at nanomolar concentrations, thereby presenting a potential strategy to impede cancer progression.[1] The compound's development was particularly focused on achieving oral bioavailability to allow for chronic administration in a clinical setting.[1]

Mechanism of Action: A Broad-Spectrum MMP Inhibitor

CGS 27023A is a hydroxamic acid derivative that exhibits potent, broad-spectrum inhibition of key MMPs implicated in pathological processes.[2] Its inhibitory constants (Ki) highlight its activity against multiple MMP subtypes.

MMP SubtypeKi (nM)
MMP-1 (Collagenase-1)33
MMP-2 (Gelatinase-A)20
MMP-3 (Stromelysin-1)43
MMP-9 (Gelatinase-B)8
Table 1: In vitro inhibitory activity of CGS 27023A against various matrix metalloproteinases.

This broad-spectrum activity was a key consideration in its development, aiming to counteract the redundant and overlapping roles of different MMPs in disease pathology.

Preclinical Pharmacokinetics: Foundational Animal Studies

The preclinical evaluation of CGS 27023A in various animal models was instrumental in establishing its pharmacokinetic profile and oral potential. These studies provided the basis for its advancement into clinical trials.

Absorption and Oral Bioavailability

Oral bioavailability is a critical parameter for a drug intended for chronic administration. Preclinical studies in rats demonstrated that CGS 27023A is orally absorbed.

SpeciesOral Bioavailability (%)
Rat44
Table 2: Oral bioavailability of CGS 27023A in rats.

Further studies indicated that the compound is also rapidly absorbed in dogs. The choice of these species is standard in preclinical development to assess pharmacokinetics in both a rodent and a non-rodent model, providing a more comprehensive picture of potential human pharmacokinetics.

Distribution

Details on the tissue distribution of CGS 27023A are not extensively reported in the available literature. However, its efficacy in a rabbit model of cartilage degradation suggests that it can distribute to target tissues like joints.[2][3]

Metabolism and Excretion

Preclinical data indicate that CGS 27023A is extensively metabolized, with the primary route of excretion being the feces. This suggests significant hepatic metabolism and/or biliary excretion. The sterically bulky isopropyl group in its structure was rationally designed to protect the hydroxamic acid moiety from rapid metabolic deactivation, thereby enhancing its duration of action.

Clinical Pharmacokinetics: Human Studies of CGS 27023A

Phase I clinical trials in patients with advanced solid cancers provided crucial insights into the pharmacokinetics of CGS 27023A in humans. These studies assessed the safety, tolerability, and pharmacokinetic profile of the drug at various dose levels.

Absorption and Bioavailability in Humans

In human subjects, CGS 27023A was found to be rapidly absorbed after oral administration. The pharmacokinetic profile was observed to be linear, with drug exposure increasing proportionally with the dose. Chronic dosing led to minimal accumulation of the drug, indicating a relatively rapid elimination.

Effect of Food on Oral Absorption

A dedicated clinical study was conducted to evaluate the impact of food on the oral bioavailability of CGS 27023A. This is a critical consideration for oral drugs, as co-administration with food can significantly alter absorption.

ParameterFasted StateFed State
Mean AUC Not significantly differentNot significantly different
Mean Cmax HigherSignificantly decreased
Mean Tmax ShorterSignificantly delayed
Table 3: Effect of food on the pharmacokinetic parameters of CGS 27023A in humans.

The study concluded that while food intake significantly decreased the rate of absorption (lower Cmax and longer Tmax), the overall extent of absorption (AUC) was not significantly affected. This finding suggests that CGS 27023A can be administered without strict fasting requirements, which is a significant advantage for patient compliance in a chronic treatment regimen.

Experimental Protocols: A Closer Look at the Methodologies

The integrity of pharmacokinetic data relies heavily on the robustness of the experimental and analytical methods employed.

Preclinical Oral Bioavailability Study Workflow

The determination of oral bioavailability in animal models typically follows a well-defined protocol designed to compare the systemic exposure of the drug after oral and intravenous administration.

G cluster_0 Animal Dosing cluster_1 Blood Sampling cluster_2 Sample Processing & Analysis cluster_3 Data Analysis A Group 1: Intravenous (IV) Administration C Serial blood collection at predefined time points A->C B Group 2: Oral (PO) Gavage B->C D Plasma separation C->D E Bioanalytical method (e.g., LC-MS/MS) for drug quantification D->E F Pharmacokinetic parameter calculation (AUC, Cmax, Tmax) E->F G Oral Bioavailability (F%) Calculation: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100 F->G

Caption: Workflow for a typical preclinical oral bioavailability study.

The rationale for this design is to obtain a direct comparison of the drug's systemic exposure when administered directly into the bloodstream versus when it has to pass through the gastrointestinal tract and undergo first-pass metabolism.

Bioanalytical Methodology

The accurate quantification of CGS 27023A in biological matrices like plasma is paramount for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such analyses due to its high sensitivity, specificity, and throughput.

G cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Mass Spectrometric Detection cluster_3 Data Acquisition & Quantification A Plasma sample collection B Protein precipitation or liquid-liquid extraction A->B C Evaporation and reconstitution in mobile phase B->C D Injection onto HPLC column C->D E Separation of analyte from endogenous matrix components D->E F Ionization of the analyte (e.g., electrospray ionization) E->F G Mass analysis and detection by tandem mass spectrometer F->G I Quantification of the drug in unknown samples G->I H Generation of a standard curve with known concentrations H->I

Caption: A typical bioanalytical workflow using LC-MS/MS.

The choice of a robust and validated bioanalytical method is a self-validating system for the entire pharmacokinetic study, ensuring the reliability of the generated data.

Conclusion: A Profile of a Promising Oral MMP Inhibitor

CGS 27023A demonstrates a favorable pharmacokinetic profile for an orally administered agent intended for chronic use. Its rapid absorption, linear pharmacokinetics, and the lack of a significant food effect on the overall extent of absorption are advantageous properties. The preclinical data, particularly the oral bioavailability in rats and rapid absorption in dogs, provided a strong rationale for its clinical development. While the compound showed promise, its clinical development was ultimately discontinued. Nevertheless, the in-depth understanding of its pharmacokinetics and oral bioavailability provides valuable insights for the development of future MMP inhibitors and other orally administered oncology drugs.

References

  • Levitt, N. C., Eskens, F. A., O'Byrne, K. J., Propper, D. J., Denis, L. J., Owen, S. J., ... & Verweij, J. (2001). Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer. Clinical Cancer Research, 7(7), 1912-1922.
  • Kasaoka, T., Nakajima, M., Masuoka, T., Miyamoto, M., Yamashita, T., & Nishimura, S. (2008). Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. Clinical & experimental metastasis, 25(7), 827–834.
  • MacPherson, L. J., Bayburt, E. K., Capparelli, M. P., Carroll, B. J., Goldstein, R., Justice, M. R., ... & Parker, D. T. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of medicinal chemistry, 40(16), 2525-2532.
  • MacPherson, L. J., Bayburt, E. K., Capparelli, M. P., Carroll, B. J., Goldstein, R., Justice, M. R., ... & Parker, D. T. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. PubMed. Retrieved from [Link]

Sources

Exploratory

Introduction: Unveiling CGS 27023A, a Potent Matrix Metalloproteinase Inhibitor

An In-depth Technical Guide to the Molecular Weight and Chemical Structure Analysis of CGS 27023A CGS 27023A is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent end...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Chemical Structure Analysis of CGS 27023A

CGS 27023A is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix components.[1][2] Due to their role in tissue remodeling, MMPs have been implicated in various physiological and pathological processes, including arthritis, tumor metastasis, and inflammation.[3][4][5] The therapeutic potential of MMP inhibitors like CGS 27023A has led to significant interest within the drug development community.[3][6][7] A foundational step in the research and development of any small molecule therapeutic is the unambiguous determination of its molecular weight and the precise elucidation of its chemical structure. This guide provides a comprehensive overview of the analytical workflows employed for the thorough characterization of CGS 27023A.

This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols for the analysis of CGS 27023A and similar small molecules.

Physicochemical Properties of CGS 27023A

A summary of the key physicochemical properties of CGS 27023A is presented in the table below. The subsequent sections will detail the experimental procedures to verify these properties.

PropertyValueSource
Molecular Formula C₁₈H₂₃N₃O₅S[8]
Molecular Weight 393.46 g/mol [8]
Appearance White to off-white solidAssumed based on typical small molecule inhibitors
Solubility Soluble in DMSO, MethanolAssumed based on chemical structure
CAS Number 169799-04-6N/A

Part 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] For a small molecule like CGS 27023A, high-resolution mass spectrometry (HRMS) is the method of choice for accurate molecular weight determination.

Causality Behind Experimental Choices
  • Ionization Technique: Electrospray ionization (ESI) is selected as it is a "soft" ionization technique that minimizes fragmentation of the parent molecule, which is crucial for determining the molecular weight of the intact compound.[9]

  • Mass Analyzer: A Time-of-Flight (TOF) analyzer is often paired with ESI (LC/TOF-MS) as it offers high resolution and mass accuracy, allowing for the precise determination of the molecular mass to several decimal places.[10]

Experimental Workflow: Molecular Weight Determination

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation prep1 Dissolve CGS 27023A in appropriate solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid) prep2 Prepare a dilute solution (~1-10 µg/mL) prep1->prep2 prep3 Filter the sample through a 0.22 µm syringe filter prep2->prep3 ms1 Infuse the sample into the ESI source via direct injection or LC system prep3->ms1 ms2 Acquire data in positive ionization mode ms3 Perform external mass calibration with a known standard data1 Identify the [M+H]⁺ adduct in the mass spectrum ms3->data1 data2 Calculate the molecular weight (MW = m/z of [M+H]⁺ - mass of H⁺) data3 Compare the experimental MW with the theoretical MW

Caption: Workflow for Molecular Weight Determination of CGS 27023A.

Detailed Protocol for Molecular Weight Determination
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of CGS 27023A.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water with 0.1% formic acid to facilitate ionization.

    • Prepare a working solution with a concentration of approximately 1-10 µg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

  • Mass Spectrometry Analysis (ESI-TOF):

    • Instrument: A high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an ESI source.

    • Mode: Positive ionization mode is typically used for molecules containing basic nitrogen atoms, like the pyridine ring in CGS 27023A.

    • Infusion: The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. LC-MS is often preferred as it can separate the compound of interest from any impurities.

    • Calibration: Calibrate the instrument using a known standard immediately before running the sample to ensure high mass accuracy.

    • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 m/z).

  • Data Interpretation:

    • The primary ion expected for CGS 27023A in positive ESI mode is the protonated molecule, [M+H]⁺.

    • Locate the peak corresponding to this ion in the mass spectrum.

    • The molecular weight is calculated by subtracting the mass of a proton (approximately 1.00728 Da) from the measured m/z of the [M+H]⁺ ion.

    • The experimentally determined molecular weight should be within a few parts per million (ppm) of the theoretical molecular weight calculated from the molecular formula (C₁₈H₂₃N₃O₅S).

Part 2: Chemical Structure Elucidation

The elucidation of the chemical structure of an organic molecule is a multi-faceted process that relies on the synergistic interpretation of data from various analytical techniques. For CGS 27023A, a combination of elemental analysis, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy provides a comprehensive and unambiguous structural assignment.

Chemical Structure of CGS 27023A

Caption: Chemical Structure of CGS 27023A.

A. Elemental Analysis

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, and sulfur in this case) in a pure organic compound.[11][12] This data is used to confirm the empirical and molecular formulas.

  • Sample Preparation: A small, accurately weighed amount of highly purified CGS 27023A is required. The sample must be free of solvent and other impurities.

  • Instrumentation: A CHNS elemental analyzer is used.

  • Analysis: The sample is combusted in a furnace with an excess of oxygen. The resulting gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector.

  • Data Interpretation: The weight percentages of C, H, N, and S are calculated. These experimental values are then compared to the theoretical percentages calculated from the molecular formula (C₁₈H₂₃N₃O₅S). The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.[13]

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules.[14][15][16] It provides detailed information about the carbon-hydrogen framework of a molecule. For CGS 27023A, both ¹H NMR and ¹³C NMR spectra are essential.

  • Sample Preparation:

    • Dissolve 5-10 mg of CGS 27023A in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • For more complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to establish connectivity between protons and carbons.[15]

  • ¹H NMR:

    • Chemical Shift (δ): The position of each signal indicates the electronic environment of the protons. Aromatic protons on the phenyl and pyridine rings will appear downfield, while aliphatic protons will be upfield.

    • Integration: The area under each signal is proportional to the number of protons giving rise to that signal.

    • Multiplicity (Splitting Pattern): The splitting of a signal into multiple peaks (e.g., singlet, doublet, triplet) is due to the influence of neighboring protons and provides information about the connectivity of atoms.

  • ¹³C NMR:

    • Provides a signal for each unique carbon atom in the molecule.

    • The chemical shift of each signal indicates the type of carbon (e.g., aromatic, aliphatic, carbonyl).

A detailed analysis of the chemical shifts, integration, and splitting patterns in the ¹H and ¹³C NMR spectra allows for the complete assignment of the proton and carbon signals to the specific atoms in the CGS 27023A structure.

C. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.

  • Sample Preparation: The sample can be prepared as a KBr pellet or analyzed as a thin film.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

For CGS 27023A, key characteristic absorption bands would include:

  • O-H stretch: A broad band around 3300-3500 cm⁻¹ from the hydroxamic acid OH.

  • N-H stretch: A moderate band around 3200-3400 cm⁻¹.

  • C-H stretches: Bands for aromatic and aliphatic C-H bonds just above and below 3000 cm⁻¹, respectively.

  • C=O stretch: A strong absorption around 1650-1680 cm⁻¹ from the hydroxamic acid carbonyl group.

  • S=O stretches: Two strong absorptions around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the sulfonamide group.

Conclusion: A Self-Validating System for Structural Confirmation

The comprehensive analysis of CGS 27023A, integrating data from mass spectrometry, elemental analysis, NMR spectroscopy, and IR spectroscopy, creates a self-validating system. The molecular weight determined by mass spectrometry must be consistent with the molecular formula confirmed by elemental analysis. In turn, the molecular formula must be in agreement with the detailed structural information provided by NMR and the functional groups identified by IR spectroscopy. This multi-technique approach ensures the unambiguous identification and structural confirmation of CGS 27023A, a critical step in its development as a potential therapeutic agent.

References

  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of Medicinal Chemistry, 40(16), 2525-2532. [Link]

  • Koivunen, E., et al. (2001). Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. International Journal of Cancer, 91(4), 491-495. [Link]

  • Ganu, V., et al. (1999). Matrix metalloproteinase inhibitor CGS 27023A protects COMP and proteoglycan in the bovine articular cartilage but not the release of their fragments from cartilage after prolonged stimulation in vitro with IL-1 alpha. Annals of the New York Academy of Sciences, 878, 607-611. [Link]

  • University of Babylon. (n.d.). Element analysis. Retrieved from [Link]

  • Elementar. (n.d.). Elemental analysis: operation & applications. Retrieved from [Link]

  • Mettler Toledo. (n.d.). CHNSO Organic Elemental Analysis - Sample Preparation. Retrieved from [Link]

  • Chen, Y., et al. (2008). Role of Sulfonamide Group in Matrix Metalloproteinase Inhibitors. Current Medicinal Chemistry, 15(4), 368-373. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to spectroscopy. Cengage learning.
  • Williams, A. J., et al. (2018). An International Study Evaluating Elemental Analysis. Organic & Biomolecular Chemistry, 16(20), 3735-3741. [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671-2688. [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]

  • Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
  • ResearchGate. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234.
  • Scilit. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Retrieved from [Link]

  • Georgia State University. (n.d.). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. Retrieved from [Link]

  • Breyholz, H. J., et al. (2007). A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Nuclear Medicine and Biology, 34(3), 307-315. [Link]

  • Wagner, S., et al. (2009). A new 18F-labelled derivative of the MMP inhibitor CGS 27023A for PET: radiosynthesis and initial small-animal PET studies. Applied Radiation and Isotopes, 67(4), 606-610. [Link]

  • Helmholtz Munich. (n.d.). Chapter 19 - Protein Characterization. Retrieved from [Link]

  • J-GLOBAL. (n.d.). CGS-27023. Retrieved from [Link]

  • University of Alberta. (n.d.). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20295. [Link]

  • Groves, M. R. (2006). Methods for Protein Characterization by Mass Spectrometry, Thermal Shift (ThermoFluor) Assay, and Multiangle or Static Light Scattering. In Protein Crystallography. Humana Press.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: In Vivo Dosing of CGS 27023A in Rabbit Cartilage Models

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: CGS 27023A, a Potent Matrix Metalloproteinase Inhibitor for Cartilage Protection CGS 27023A...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: CGS 27023A, a Potent Matrix Metalloproteinase Inhibitor for Cartilage Protection

CGS 27023A is a non-peptidic, broad-spectrum inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix components. Specifically, CGS 27023A has been shown to be a potent, orally active inhibitor of stromelysin (MMP-3), as well as other key MMPs implicated in the pathological breakdown of cartilage in osteoarthritis (OA), such as collagenase (MMP-1), gelatinase A (MMP-2), and gelatinase B (MMP-9). Its mechanism of action involves the hydroxamic acid moiety chelating the active site zinc ion within the MMPs, thereby preventing them from degrading their respective substrates in the cartilage matrix. The preservation of cartilage integrity by CGS 27023A has been demonstrated in in vivo rabbit models of cartilage degradation, highlighting its potential as a disease-modifying therapeutic agent for osteoarthritis.

This document provides a detailed guide for the in vivo administration of CGS 27023A in rabbit models of cartilage degradation, drawing upon established methodologies and field-proven insights to ensure scientific rigor and reproducibility.

I. Mechanism of Action: Targeting Cartilage Degradation

The pathological degradation of articular cartilage in osteoarthritis is a complex process driven by an imbalance between anabolic and catabolic factors. Pro-inflammatory cytokines, such as interleukin-1 (IL-1) and tumor necrosis factor-α (TNF-α), stimulate chondrocytes to produce MMPs, which in turn break down the essential components of the cartilage matrix, primarily collagen and aggrecan. CGS 27023A intervenes directly in this catabolic cascade.

cytokines Pro-inflammatory Cytokines (e.g., IL-1, TNF-α) chondrocytes Chondrocytes cytokines->chondrocytes stimulate MMPs MMPs (e.g., MMP-1, MMP-3, MMP-9) chondrocytes->MMPs produce cartilage Cartilage Matrix (Collagen, Aggrecan) MMPs->cartilage degrade degradation Cartilage Degradation cartilage->degradation CGS27023A CGS 27023A CGS27023A->MMPs inhibit

Caption: CGS 27023A inhibits MMPs, blocking cartilage degradation.

II. Rabbit Cartilage Models for In Vivo Efficacy Testing

The selection of an appropriate animal model is critical for evaluating the therapeutic potential of CGS 27023A. Two commonly used and well-characterized rabbit models for studying cartilage degradation and osteoarthritis are the stromelysin-induced model and the anterior cruciate ligament transection (ACLT) model.

A. Stromelysin-Induced Cartilage Degradation Model

This acute model directly introduces the active enzyme responsible for proteoglycan degradation into the joint space, allowing for a rapid and focused assessment of the inhibitor's efficacy.

Principle: A single intra-articular injection of activated recombinant human stromelysin-1 (MMP-3) initiates rapid degradation of proteoglycans in the articular cartilage.

Advantages:

  • Rapid onset of cartilage degradation.

  • High degree of reproducibility.

  • Directly tests the inhibitor's ability to block a key catabolic enzyme in the joint.

B. Anterior Cruciate Ligament Transection (ACLT) Model

This surgical model induces joint instability, leading to a more progressive and chronic development of osteoarthritis that more closely mimics the human condition.

Principle: Surgical transection of the anterior cruciate ligament leads to mechanical instability of the knee joint, resulting in progressive cartilage degeneration, osteophyte formation, and subchondral bone sclerosis over several weeks to months.

Advantages:

  • Mimics the post-traumatic etiology of osteoarthritis.

  • Allows for the evaluation of the drug's effect on the multifactorial pathogenesis of OA.

  • Suitable for long-term studies to assess disease-modifying effects.

III. Dosing and Administration Protocols for CGS 27023A

The following protocols are provided as a comprehensive guide for the preparation and administration of CGS 27023A in rabbit cartilage models. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

A. Preparation of Dosing Solutions

The formulation of CGS 27023A is critical for its bioavailability and efficacy. Due to its hydrophobic nature, a suitable vehicle is required for administration.

1. Oral Administration Formulation:

While the original study by MacPherson et al. (1997) does not specify the vehicle used for oral administration, a common and effective vehicle for oral gavage in rabbits is a suspension in 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in sterile water.

Protocol for Preparing a 10 mg/mL Suspension:

  • Accurately weigh the required amount of CGS 27023A powder.

  • In a sterile container, prepare a 0.5% (w/v) solution of methylcellulose in sterile water.

  • Gradually add the CGS 27023A powder to the methylcellulose solution while continuously vortexing or stirring to ensure a uniform suspension.

  • Visually inspect the suspension for any large aggregates. If present, sonicate briefly to improve dispersion.

  • Prepare the suspension fresh daily to ensure stability.

2. Intra-articular Administration Formulation:

For direct administration into the joint space, a sterile, isotonic, and biocompatible vehicle is essential. A sterile saline solution (0.9% NaCl) containing a low concentration of a solubilizing agent such as DMSO or Tween 80 can be used.

Protocol for Preparing a 1 mg/mL Solution:

  • Dissolve CGS 27023A in a minimal amount of sterile-filtered DMSO (e.g., to create a 100 mg/mL stock solution).

  • In a sterile, endotoxin-free environment, dilute the CGS 27023A/DMSO stock solution with sterile, preservative-free saline (0.9% NaCl) to the final desired concentration (e.g., 1 mg/mL). The final concentration of DMSO should be kept to a minimum, ideally below 1%.

  • Vortex the solution thoroughly to ensure complete mixing.

  • Filter the final solution through a 0.22 µm sterile syringe filter before injection.

  • Prepare the solution immediately before use.

B. Dosing Regimens

The following dosing parameters are based on published studies and provide a starting point for experimental design. Dose-response studies are recommended to determine the optimal dose for a specific model and endpoint.

ParameterOral AdministrationIntra-articular Injection
Dose 75 µmol/kg (approximately 32.2 mg/kg)100 - 500 µg per joint (investigational)
Frequency Once dailyOnce or twice weekly
Volume 1 - 5 mL/kg0.1 - 0.3 mL per joint
Route Oral gavageIntra-articular injection
C. Administration Procedures

1. Oral Gavage:

  • Gently restrain the rabbit.

  • Measure the appropriate volume of the CGS 27023A suspension into a syringe fitted with a gavage needle.

  • Carefully insert the gavage needle into the esophagus and administer the suspension.

  • Monitor the animal to ensure the entire dose was swallowed.

2. Intra-articular Injection:

  • Anesthetize the rabbit according to an approved protocol.

  • Shave and aseptically prepare the skin over the knee joint.

  • Flex the knee to a 90-degree angle to open the joint space.

  • Using a sterile 27-30 gauge needle, insert the needle into the joint space, typically via a medial or lateral parapatellar approach.

  • Slowly inject the CGS 27023A solution.

  • Withdraw the needle and apply gentle pressure to the injection site.

  • Monitor the animal during recovery from anesthesia.

IV. Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of CGS 27023A in a rabbit cartilage degradation model.

acclimatization Animal Acclimatization baseline Baseline Assessment acclimatization->baseline model_induction Induction of Cartilage Degradation Model (Stromelysin or ACLT) baseline->model_induction grouping Randomization into Treatment Groups model_induction->grouping treatment CGS 27023A or Vehicle Administration grouping->treatment monitoring In-life Monitoring (e.g., lameness, weight) treatment->monitoring endpoint Endpoint Analysis monitoring->endpoint histology Histological Analysis (e.g., Safranin-O staining) endpoint->histology biochemistry Biochemical Analysis (e.g., GAG content) endpoint->biochemistry imaging Imaging (e.g., MRI, micro-CT) endpoint->imaging

Application

Advanced Protocol: Preparation and In Vitro Application of the Broad-Spectrum MMP Inhibitor CGS 27023A

Here is a comprehensive, field-ready Application Note and Protocol for the preparation and use of CGS 27023A in in vitro assays, designed for drug development professionals and molecular biologists. Overview & Pharmacolo...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, field-ready Application Note and Protocol for the preparation and use of CGS 27023A in in vitro assays, designed for drug development professionals and molecular biologists.

Overview & Pharmacological Profile

CGS 27023A (also known as MMI-270B) is a potent, non-peptidic, orally active broad-spectrum matrix metalloproteinase (MMP) inhibitor[1]. Originally developed to block cartilage degradation in osteoarthritis models, it has become a gold-standard reference compound in in vitro assays evaluating extracellular matrix (ECM) remodeling, tumor metastasis, and inflammatory pathways[2].

As a Senior Application Scientist, I emphasize that handling CGS 27023A requires strict attention to its physicochemical properties. The compound relies on a hydroxamic acid moiety to chelate the catalytic zinc ion in the MMP active site[2]. Because hydroxamates are susceptible to hydrolysis and oxidation, precise solvent selection, temperature control, and buffer formulation are critical to maintaining the integrity of your stock solutions and generating reproducible dose-response curves.

Quantitative Data Summaries

Table 1: Physicochemical Properties of CGS 27023A

Property Value Scientific Implication
Chemical Name N-hydroxy-2-[amino]-3-methylbutanamide hydrochloride Contains a sensitive hydroxamate zinc-binding group[2].
Molecular Weight 429.92 g/mol Required for accurate molarity calculations[3].
Formula C18H24ClN3O5S Formulated as an HCl salt for improved stability[4].

| Max Solubility | 4.3 mg/mL (10 mM) in DMSO | Requires organic solvent; insoluble in aqueous buffers at high concentrations[3]. |

Table 2: MMP Inhibition Profile (Ki Values)

Target Enzyme Ki (nM) Selectivity Note
MMP-9 (92 kDa Gelatinase) 8 nM Highest affinity target; critical for angiogenesis assays[2].
MMP-2 (72 kDa Gelatinase) 20 nM High affinity; primary target in tumor invasion models[4].
MMP-1 (Collagenase-1) 33 nM Broad-spectrum activity[2].

| MMP-3 (Stromelysin-1) | 43 nM | Original discovery target for cartilage protection[4]. |

Mechanism of Action

CGS 27023A functions as a competitive, reversible inhibitor. The tetrahedral sulfone group directs the hydrophobic p-methoxyphenyl moiety into the S1' specificity pocket of the MMP enzyme. Simultaneously, the hydroxamic acid group acts as a potent bidentate chelator for the essential catalytic zinc ion (Zn2+) in the active site, effectively neutralizing the enzyme's hydrolytic capability[2].

MOA CGS CGS 27023A (Hydroxamate MMPI) Zn Catalytic Zn2+ (MMP Active Site) CGS->Zn Chelates via hydroxamic acid Pocket S1' Specificity Pocket (Hydrophobic) CGS->Pocket Binds via p-methoxyphenyl MMP Active MMP (MMP-1, 2, 3, 9) Zn->MMP Essential cofactor Pocket->MMP Determines selectivity Inhibition Enzyme Inhibition (Blocked ECM Cleavage) MMP->Inhibition CGS 27023A binding prevents activity

Mechanism of CGS 27023A binding to the MMP active site and S1' pocket.

Protocol 1: Preparation of 10 mM Master Stock Solution

Scientific Rationale: CGS 27023A possesses low aqueous solubility due to its hydrophobic isopropyl and p-methoxyphenyl groups[2]. Therefore, initial reconstitution must be performed in anhydrous DMSO. Utilizing an anhydrous solvent and avoiding repeated freeze-thaw cycles prevents the hydrolysis of the critical zinc-binding pharmacophore[3].

Materials Required
  • CGS 27023A powder (Protect from light)

  • Anhydrous DMSO (≥99.9% purity, moisture-free)

  • Ultrasonic bath

  • Amber microcentrifuge tubes (or foil-wrapped tubes)

Table 3: Reconstitution Guide for 10 mM Master Stock

Mass of CGS 27023A Volume of Anhydrous DMSO Required
1.0 mg 232.6 µL
4.3 mg 1.000 mL
5.0 mg 1.163 mL

| 10.0 mg | 2.326 mL |

Step-by-Step Methodology
  • Equilibration: Allow the lyophilized CGS 27023A vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening cold vials introduces atmospheric condensation, which will rapidly degrade the hydroxamate group.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (refer to Table 3) directly to the vial to achieve a 10 mM concentration.

  • Dissolution via Sonication: Vortex the solution for 10 seconds. If particulates remain, place the vial in an ultrasonic water bath at room temperature for 1–2 minutes[3]. Causality: Sonication provides acoustic cavitation to break the crystal lattice energy without applying excessive heat that could degrade the compound.

  • Aliquoting & Storage: Divide the 10 mM master stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. Store immediately at -80°C. Under these conditions, the stock is stable for up to 12 months[3].

Protocol 2: In Vitro Fluorometric MMP Inhibition Assay

Scientific Rationale: This assay relies on the cleavage of a fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) by recombinant MMPs[5]. The assay buffer must contain Zn2+ and Ca2+ to maintain the structural and catalytic integrity of the metalloproteinase. Brij-35, a non-ionic detergent, is critical to prevent the highly lipophilic CGS 27023A from adhering to the polystyrene walls of the microtiter plate, which would artificially lower the effective inhibitor concentration[5].

Step-by-Step Methodology
  • Buffer Preparation: Prepare the standard MMP Assay Buffer: 50 mM Tris (pH 7.5), 0.2 M NaCl, 5 mM CaCl₂, 20 µM ZnSO₄, and 0.05% Brij-35[5].

  • Serial Dilution of Inhibitor:

    • Thaw a single 10 mM CGS 27023A aliquot on ice.

    • Perform a 10-point serial dilution (e.g., 1:3) in DMSO to create 100X working stocks.

    • Dilute each 100X stock 1:100 into the aqueous Assay Buffer to create 1X testing solutions. Causality: This ensures the final DMSO concentration in the assay remains constant at 1%. DMSO concentrations >1% can denature recombinant MMPs and quench fluorogenic signals.

  • Enzyme Pre-Incubation: In a black 96-well microtiter plate, combine 50 µL of the 1X CGS 27023A solutions with 50 µL of recombinant MMP enzyme (e.g., 2 nM final concentration). Incubate at 37°C for 30 minutes[5]. Causality: CGS 27023A is a competitive inhibitor; pre-incubation ensures thermodynamic equilibrium is reached between the enzyme and inhibitor before the substrate is introduced.

  • Reaction Initiation: Add 50 µL of the fluorogenic substrate (e.g., 10 µM final concentration) to all wells to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence (Ex: 328 nm / Em: 393 nm) kinetically every 2 minutes for 30–60 minutes at 37°C[5].

  • Validation Check: Always include a vehicle control (1% DMSO) to establish baseline uninhibited enzyme activity, and a blank (buffer + substrate without enzyme) to account for background fluorescence. The IC50 curve should plateau near 0% activity at high CGS 27023A concentrations (>1 µM); failure to achieve complete inhibition indicates potential degradation of the hydroxamate stock.

Workflow Step1 1. Weigh CGS 27023A (Protect from light) Step2 2. Add Anhydrous DMSO (Target: 10 mM) Step1->Step2 Step3 3. Vortex & Sonicate (Avoid heating) Step2->Step3 Step4 4. Aliquot Stock (Store at -80°C) Step3->Step4 Step5 5. Dilute in Assay Buffer (Contains Zn2+, Ca2+, Brij-35) Step4->Step5 Step6 6. Pre-incubate with MMP (30 min, 37°C) Step5->Step6

Step-by-step workflow for CGS 27023A stock preparation and assay setup.

References

  • MacPherson LJ, et al. "Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits." Journal of Medicinal Chemistry. 1997. URL:[Link]

  • Levitt NC, et al. "Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer." Clinical Cancer Research. 2001. URL:[Link]

Sources

Method

Application Note: Quantifying MMP-2 Inhibition by CGS 27023A in Leukemia Cell Lines

Introduction and Mechanistic Context Matrix metalloproteinase-2 (MMP-2, Gelatinase A) is a zinc-dependent endopeptidase critical for the degradation of the extracellular matrix (ECM), specifically type IV collagen. In he...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

Matrix metalloproteinase-2 (MMP-2, Gelatinase A) is a zinc-dependent endopeptidase critical for the degradation of the extracellular matrix (ECM), specifically type IV collagen. In hematological malignancies, particularly Chronic Myeloid Leukemia (CML), the overexpression of MMP-2 is strongly correlated with enhanced leukemic cell invasion, extramedullary infiltration, and tumor angiogenesis[1]. Consequently, targeting MMP-2 presents a viable strategy for attenuating leukemia progression.

CGS 27023A (MMI-270) is a potent, orally bioavailable, broad-spectrum non-peptidic MMP inhibitor[2]. Mechanistically, CGS 27023A functions through a hydroxamic acid moiety that acts as a bidentate ligand, directly chelating the catalytic zinc ion (Zn²⁺) within the MMP active site. An isopropyl substituent alpha to the hydroxamic acid binds to the S1′ subsite, while a bulkier hydrophobic tail occupies the S2′ pocket, conferring high binding affinity and preventing the enzyme from cleaving its natural substrates.

G CGS CGS 27023A (Hydroxamate Inhibitor) Zn Active Site Zn2+ (Catalytic Domain) CGS->Zn Chelates Zn2+ (Blocks Activity) ECM ECM Degradation (Type IV Collagen) Zn->ECM Catalyzes MMP2 Secreted Pro-MMP-2 (Leukemia Cells) ActiveMMP2 Active MMP-2 (62 kDa) MMP2->ActiveMMP2 Activation ActiveMMP2->Zn Contains Invasion Leukemic Infiltration & Metastasis ECM->Invasion Promotes

Figure 1: Mechanism of MMP-2 mediated leukemic invasion and targeted inhibition by CGS 27023A.

Quantitative Inhibition Profile of CGS 27023A

To contextualize the potency of CGS 27023A, the table below summarizes its half-maximal inhibitory concentration (IC₅₀) across key matrix metalloproteinases[2],[3].

Target EnzymeCommon NameIC₅₀ (nM)Target Specificity
MMP-1 Collagenase-115 - 33Broad-spectrum
MMP-2 Gelatinase A11 - 20High Affinity
MMP-3 Stromelysin-143Moderate Affinity
MMP-9 Gelatinase B8 - 59High Affinity
MMP-13 Collagenase-35 - 6Highest Affinity

Experimental Methodologies

Evaluating the efficacy of CGS 27023A in leukemia models (e.g., K562, HL-60, THP-1) requires a dual-assay approach: a Fluorometric FRET Assay to quantify direct enzymatic inhibition and determine IC₅₀, followed by Gelatin Zymography to assess the functional inhibition of secreted MMP-2 in the cellular microenvironment.

Protocol A: Fluorometric In Vitro MMP-2 Inhibition Assay

This assay utilizes a fluorogenic peptide substrate (e.g., Mca-PLGL-Dpa-AR-NH₂) relying on Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Dpa group quenches the Mca fluorophore. When active MMP-2 cleaves the peptide, the fluorophore is released, generating a signal proportional to enzyme activity.

Causality & Design Choice: We utilize a cell-free recombinant system here rather than crude cell lysate. Crude lysates contain endogenous tissue inhibitors of metalloproteinases (TIMPs) and non-specific proteases that can cleave the FRET substrate, confounding the precise calculation of the CGS 27023A IC₅₀[4].

Step-by-Step Procedure:

  • Reagent Preparation: Prepare assay buffer consisting of 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, 5 mM CaCl₂, 20 µM ZnSO₄, and 0.05% Brij-35[4]. Rationale: Ca²⁺ and Zn²⁺ are essential structural and catalytic cofactors for MMP stability and function. Brij-35 prevents non-specific adsorption of the enzyme to the microplate walls.

  • Inhibitor Dilution: Dissolve CGS 27023A in DMSO to create a 10 mM stock. Perform serial dilutions in the assay buffer (range: 10 pM to 1 µM). Ensure final DMSO concentration in the assay remains <1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Pre-incubation: Add 2 nM of active recombinant human MMP-2 to a black, flat-bottom 96-well microplate. Add the diluted CGS 27023A. Incubate at 37°C for 30 minutes[4]. Rationale: Pre-incubation allows the hydroxamic acid to establish equilibrium binding with the active site zinc before substrate competition begins.

  • Reaction Initiation: Add 10 µM of the FRET substrate to all wells.

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 328 nm, Emission: 393 nm) continuously for 30–60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot % activity against log[CGS 27023A] to derive the IC₅₀ using non-linear regression.

Protocol B: Gelatin Zymography for Secreted MMP-2 in Leukemia Cells

Gelatin zymography is the gold standard for detecting gelatinase activity. It uniquely allows researchers to distinguish between the latent pro-MMP-2 (72 kDa) and the active MMP-2 (62 kDa) based on molecular weight[5].

Causality & Design Choice: Samples must be prepared under strictly non-reducing conditions without boiling. Reducing agents (like DTT or β-mercaptoethanol) destroy the intra-chain disulfide bonds. If these bonds are broken, the MMP-2 protein cannot correctly refold into its active conformation after the SDS is washed away[6].

G Step1 1. Cell Culture & Treatment (Serum-Free Media + CGS 27023A) Step2 2. Sample Collection (Concentrate Conditioned Media) Step1->Step2 Step3 3. SDS-PAGE (10% Polyacrylamide + 0.1% Gelatin) Step2->Step3 Step4 4. Renaturation Wash (2.5% Triton X-100 to remove SDS) Step3->Step4 Step5 5. Enzymatic Incubation (37°C for 24-48h in Ca2+/Zn2+ Buffer) Step4->Step5 Step6 6. Staining & Destaining (Coomassie Brilliant Blue R-250) Step5->Step6 Step7 7. Densitometric Analysis (Clear bands = MMP Activity) Step6->Step7

Figure 2: Step-by-step workflow for Gelatin Zymography of leukemia cell conditioned media.

Step-by-Step Procedure:

  • Cell Culture and Treatment:

    • Seed leukemia cells (e.g., K562) in appropriate multi-well plates.

    • Once cells reach optimal density, wash twice with PBS and switch to Serum-Free Media containing desired concentrations of CGS 27023A.

    • Critical Rationale: Fetal Bovine Serum (FBS) contains high concentrations of bovine MMPs which will completely mask the human MMP-2 signal secreted by the leukemia cells[6].

    • Incubate for 24–48 hours.

  • Media Collection:

    • Harvest the conditioned media and centrifuge at 10,000 rpm for 5 minutes at 4°C to remove cellular debris[6].

    • Concentrate the media using centrifugal filter units (e.g., 10 kDa MWCO) if basal MMP-2 secretion is low.

  • Gel Preparation:

    • Cast a 10% SDS-PAGE separating gel co-polymerized with 0.1% (1 mg/mL) gelatin[6]. Do not include EDTA in any gel buffers, as it will irreversibly strip the structural zinc from the MMPs[6].

  • Electrophoresis:

    • Mix the concentrated media with a 5X non-reducing sample buffer (4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)[5]. Do not boil.

    • Run the gel at 150 V at 4°C to prevent premature gelatin degradation during the run.

  • Renaturation:

    • Wash the gel twice for 30 minutes in Renaturing Buffer (2.5% v/v Triton X-100 in dH₂O) at room temperature with gentle agitation[7].

    • Rationale: Triton X-100 is a non-ionic detergent that displaces the anionic SDS from the protein. This allows the denatured MMP-2 to refold back into its native, catalytically active 3D conformation directly within the gel matrix[6].

  • Development (Incubation):

    • Rinse the gel briefly in dH₂O, then incubate in Developing Buffer (50 mM Tris-HCl pH 7.5, 200 mM NaCl, 5 mM CaCl₂, 0.02% Brij-35) at 37°C for 24–48 hours[7],.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 for 1 hour[7].

    • Destain until clear bands (representing areas where active MMP-2 digested the localized gelatin) appear against a dark blue background[5].

    • Image the gel before it dries and perform densitometry[6].

Assay Validation and Trustworthiness (Self-Validating Systems)

To ensure the scientific integrity of the zymography results and confirm that the observed clear bands are definitively metalloproteinases (and not serine or cysteine proteases), you must run a Self-Validating Control Gel :

  • The EDTA Control: Run two identical gels simultaneously. Incubate Gel 1 in standard Developing Buffer. Incubate Gel 2 in Developing Buffer supplemented with 20 mM EDTA .

  • Interpretation: Because MMPs are strictly dependent on Zn²⁺ and Ca²⁺, the strong chelating action of EDTA will completely abolish MMP activity. If the clear bands present in Gel 1 disappear in Gel 2, you have definitively validated that the proteolytic activity is metalloproteinase-driven.

References

  • CGS-27023A - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

  • Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas Source: National Institutes of Health (PMC) URL:[Link]

  • Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography Source: National Institutes of Health (PMC) / Methods in Molecular Biology URL:[Link]

  • Broad-spectrum inhibitor CGS 27023A. a, Chemical structure; b, modified... Source: ResearchGate URL:[Link]

  • Gelatin Zymography Protocol Source: University of Pennsylvania URL:[Link]

  • Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Application Note: CGS 27023A Concentration Guidelines and Protocols for Cell Culture MMP Assays

Introduction and Mechanistic Overview Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of extracellular matrix (ECM) proteins. Their dysregulat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Overview

Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases responsible for the degradation and remodeling of extracellular matrix (ECM) proteins. Their dysregulation is deeply implicated in pathologies such as tumor metastasis, atherosclerosis, and osteoarthritis[1].

2 is a highly potent, orally active, non-peptidic broad-spectrum MMP inhibitor[2]. Originally synthesized to combat stromelysin-induced cartilage degradation[2], it has become a gold-standard pharmacological tool for interrogating MMP-driven cellular processes in vitro.

Mechanism of Action: The efficacy of CGS 27023A relies on a highly optimized molecular structure that acts as a reversible, competitive inhibitor. The core pharmacophore features a hydroxamic acid moiety that functions as a bidentate chelator, directly coordinating with the essential catalytic zinc (Zn²⁺) ion in the MMP active site[1]. Simultaneously, its p-methoxy phenyl group deeply penetrates and occupies the hydrophobic S1' specificity pocket, while the pyridylmethyl and isobutyl groups anchor into the S2' and S1 pockets, respectively[1].

MOA CGS CGS 27023A (Broad-Spectrum MMPI) Hydroxamate Hydroxamic Acid Moiety CGS->Hydroxamate Methoxy p-Methoxy Phenyl Group CGS->Methoxy Pyridyl Pyridylmethyl & Isobutyl Groups CGS->Pyridyl Zn Catalytic Zn2+ Ion (Active Site) Hydroxamate->Zn Bidentate Chelation S1_pocket S1' Specificity Pocket (Deep Pocket) Methoxy->S1_pocket Hydrophobic Occupation S1_S2_pocket S1 & S2' Pockets Pyridyl->S1_S2_pocket Pocket Occupation Inhibition MMP Enzyme Inhibition Zn->Inhibition S1_pocket->Inhibition S1_S2_pocket->Inhibition

Caption: Mechanism of Action: CGS 27023A structural moieties interacting with the MMP active site.

Pharmacological Profile & Quantitative Baselines

Before establishing cell culture concentrations, researchers must reference the cell-free biochemical inhibition constants (Kᵢ and IC₅₀). Using purified recombinant human MMPs and fluorogenic substrates, CGS 27023A demonstrates low-nanomolar affinity across major MMP classes[2].

Target EnzymeMMP ClassificationKᵢ Value (nM)IC₅₀ Value (nM)
MMP-9 Gelatinase B8~9
MMP-2 Gelatinase A20~11 - 20
MMP-1 Collagenase 133~15 - 33
MMP-3 Stromelysin 143N/A
MMP-13 Collagenase 3N/A~5 - 6

(Data synthesized from standardized fluorometric in vitro assays[2][3][4].)

Concentration Guidelines for Cell Culture Models

Translating biochemical Kᵢ values (8–43 nM) to live-cell in vitro assays requires strategic concentration adjustments. Cell culture environments introduce dynamic variables that blunt inhibitor efficacy, including the continuous de novo synthesis of MMPs, competitive binding by ECM proteins, and potential inhibitor sequestration.

  • Serum-Free Matrix Assays: To achieve >95% inhibition of secreted MMPs without inducing off-target cellular stress, a working concentration of 100 nM to 500 nM is recommended.

  • Serum-Supplemented Assays: If serum withdrawal is biologically incompatible with the assay (e.g., long-term transwell invasion assays), concentrations must be increased to 1 µM to 5 µM to account for non-specific protein binding (e.g., to bovine serum albumin).

  • Toxicity Threshold: CGS 27023A is generally cytostatic rather than cytotoxic. However, exceeding 10 µM in standard 2D culture may induce non-specific phenotypic changes or off-target metalloprotease (e.g., ADAM17) inhibition[3].

Self-Validating Experimental Protocol: Fluorogenic MMP Activity Assay in Cell Culture

To ensure rigorous scientific integrity, this protocol utilizes a FRET-based (Fluorescence Resonance Energy Transfer) substrate to measure the specific activity of secreted MMPs from conditioned media[5]. The system is self-validating through the strategic use of zymogen activation controls.

Workflow Seed 1. Cell Seeding & Attachment Wash 2. Wash & Switch to Serum-Free Media Seed->Wash Treat 3. CGS 27023A Treatment Wash->Treat Collect 4. Collect Conditioned Media Treat->Collect APMA 5. APMA Activation (Pro-MMP to MMP) Collect->APMA Assay 6. Add FRET Substrate & Read Fluorescence APMA->Assay

Caption: Step-by-step workflow for cell culture MMP activity assay using CGS 27023A.

Step-by-Step Methodology

Phase 1: Cell Conditioning and Treatment

  • Cell Seeding: Seed target cells (e.g., HT-1080 fibrosarcoma cells, known for high MMP-2/9 expression) in a 6-well plate at 70% confluency. Allow 24 hours for attachment.

  • Serum Starvation (Critical Step): Wash cells twice with sterile PBS and switch to serum-free media.

    • Causality: Fetal Bovine Serum (FBS) contains high levels of endogenous MMP inhibitors, primarily α2-macroglobulin and Tissue Inhibitors of Metalloproteinases (TIMPs), which will irreversibly quench the assay signal and confound inhibitor data.

  • Inhibitor Dosing: Treat cells with CGS 27023A at optimized concentrations (e.g., Vehicle, 100 nM, 500 nM, 1 µM). Include a "Media Only" well (no cells) as a negative background control.

  • Conditioning: Incubate for 24–48 hours to allow cells to secrete pro-MMPs into the media.

Phase 2: Media Collection and Activation 5. Harvesting: Collect the conditioned media and centrifuge at 1,500 x g for 5 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a clean microcentrifuge tube. 6. Zymogen Activation (Critical Step): Treat the conditioned media with 1 mM APMA (4-aminophenylmercuric acetate) for 1–2 hours at 37°C.

  • Causality: Cells secrete MMPs as inactive zymogens (pro-MMPs). APMA chemically disrupts the cysteine-zinc interaction (the "cysteine switch") in the pro-domain, exposing the active site required for substrate cleavage. Without this step, even high concentrations of secreted MMPs will yield no fluorescent signal.

Phase 3: Fluorometric Assay Execution 7. Reaction Setup: In a black, flat-bottom 96-well microplate, combine 50 µL of activated conditioned media with 50 µL of5 (50 mM Tris pH 7.5, 0.2 M NaCl, 5 mM CaCl₂, 20 µM ZnSO₄, 0.05% Brij-35)[5].

  • Causality: Exogenous Ca²⁺ and Zn²⁺ are strictly required to maintain the structural stability and catalytic activity of the metzincin domain during the in vitro reaction[5].
  • Substrate Addition: Add a broad-spectrum FRET peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) to a final concentration of 10 µM[4].
  • Kinetic Readout: Immediately measure fluorescence (Excitation ~328 nm / Emission ~393 nm) continuously for 30–60 minutes at 37°C.
  • Self-Validation & Analysis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. The APMA-activated, vehicle-treated well serves as the 100% activity baseline (Vmax). True MMP-specific inhibition by CGS 27023A is validated by a dose-dependent reduction in V₀ approaching the "Media Only" background.

References

  • Challenges in Matrix Metalloproteinases Inhibition. National Center for Biotechnology Information (PMC).1

  • Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. Journal of Medicinal Chemistry (ACS Publications).2

  • CGS 27023A | MMP Inhibitor. MedChemExpress.3

  • Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid. National Center for Biotechnology Information (PMC).5

  • Carborane-Containing Hydroxamate MMP Ligands for the Treatment of Tumors Using Boron Neutron Capture Therapy (BNCT): Efficacy without Tumor Cell Entry. National Center for Biotechnology Information (PMC).4

Sources

Method

Utilizing CGS 27023A in Stromelysin-Induced Cartilage Degradation Models: A Comprehensive Protocol and Mechanistic Guide

Executive Summary The degradation of the articular extracellular matrix (ECM) is the pathological hallmark of degenerative joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA). At the fulcrum of this...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The degradation of the articular extracellular matrix (ECM) is the pathological hallmark of degenerative joint diseases such as osteoarthritis (OA) and rheumatoid arthritis (RA). At the fulcrum of this catabolic cascade is Stromelysin-1 (MMP-3) , a metalloproteinase responsible for the direct cleavage of proteoglycans and the downstream activation of interstitial collagenases[1].

This application note provides a comprehensive, field-validated guide for utilizing CGS 27023A (MMI270B) —a potent, non-peptidic, broad-spectrum MMP inhibitor—in ex vivo cartilage degradation models[1][2]. Designed for drug development professionals and matrix biologists, this guide details the mechanistic rationale, quantitative profiling, and a self-validating experimental protocol for evaluating anti-catabolic therapeutics.

Mechanistic Grounding: The Role of Stromelysin and CGS 27023A

To design an effective cartilage degradation assay, one must first understand the structural causality of the enzyme-inhibitor interaction.

Stromelysin (MMP-3) is secreted by chondrocytes and synovial fibroblasts as an inactive zymogen (pro-MMP-3)[1]. Upon activation, it hydrolyzes structural ECM proteins, including aggrecan, link protein, and non-fibrillar collagens (e.g., Type IX)[1][3]. Crucially, active stromelysin also acts as a master switch, cleaving the pro-domains of other matrix metalloproteinases (such as pro-MMP-1 and pro-MMP-9), thereby unleashing widespread collagen degradation[4].

CGS 27023A intervenes directly at the catalytic site of these enzymes. As a synthetic sulfonamide hydroxamic acid derivative, its mechanism of action is highly specific to the MMP structural pocket:

  • Zinc Chelation : The hydroxamic acid moiety acts as a bidentate ligand, tightly chelating the essential catalytic zinc ion (Zn²⁺) in the MMP active site[5].

  • Pocket Occupation : The p-methoxyphenyl substituent occupies the S1' pocket of the enzyme, while the pyridylmethyl and isobutyl groups occupy the S2' and S1 pockets, respectively[4]. This multi-pocket binding yields high affinity and broad-spectrum inhibition across the MMP family[4].

Pathway Cytokines Pro-inflammatory Cytokines (IL-1α, TNF-α) Chondrocyte Chondrocyte Activation Cytokines->Chondrocyte Induces ProMMP3 Pro-MMP-3 Secretion Chondrocyte->ProMMP3 Synthesizes ActiveMMP3 Active Stromelysin (MMP-3) ProMMP3->ActiveMMP3 Activation PG_Degradation Proteoglycan (Aggrecan) Degradation ActiveMMP3->PG_Degradation Cleaves ProCollagenases Pro-MMP-1 / Pro-MMP-9 ActiveMMP3->ProCollagenases Activates CGS CGS 27023A (Hydroxamic Acid Inhibitor) CGS->ActiveMMP3 Chelates Zn2+ (S1'/S2' Binding) ActiveCollagenases Active Collagenases CGS->ActiveCollagenases Broad Inhibition ProCollagenases->ActiveCollagenases Cleavage Col_Degradation Collagen Type II/IX Degradation ActiveCollagenases->Col_Degradation Cleaves

Diagram 1: Stromelysin-mediated ECM degradation cascade and targeted inhibition by CGS 27023A.

Quantitative Profiling of CGS 27023A

CGS 27023A exhibits potent nanomolar efficacy against the primary MMPs implicated in arthritis[1]. The table below summarizes its inhibitory profile, providing the necessary quantitative benchmarks for dosing in ex vivo and in vitro models.

Matrix Metalloproteinase (MMP)Common NameCGS 27023A IC₅₀ (nM)Target Substrates in Cartilage
MMP-9 Gelatinase B8Gelatin, Collagens (Type IV, V)
MMP-3 Stromelysin-113Aggrecan, Link Protein, Pro-MMPs
MMP-2 Gelatinase A20Denatured Collagens, Gelatin
MMP-1 Interstitial Collagenase33Fibrillar Collagens (Type II)

Data synthesized from preclinical and pharmacokinetic profiling of oral MMI270B (CGS 27023A)[2].

Ex Vivo Cartilage Explant Methodology

Rationale for Explant Models

Unlike isolated 2D chondrocyte cultures, which rapidly dedifferentiate and lose their native pericellular matrix, full-thickness articular cartilage explants preserve the complex 3D architecture, biomechanical properties, and native collagen-proteoglycan interplay of the joint[6][7]. This makes them the gold standard for evaluating matrix degradation and the efficacy of MMP inhibitors like CGS 27023A.

Step-by-Step Protocol

1. Tissue Harvest & Equilibration

  • Harvest : Aseptically excise full-thickness cartilage explants (typically 3–7 mm in diameter, ~1 mm thick) from the weight-bearing regions of mature bovine or porcine joints using a biopsy punch and surgical scalpel[6].

  • Equilibration (Critical Step) : Culture the explants in serum-free Dulbecco’s Modified Eagle Medium (DMEM) supplemented with antibiotics for 48 hours at 37°C.

    • Causality: Mechanical injury during the biopsy process induces a transient spike in mechanotransduction pathways, causing spontaneous cell death at the cut edges and endogenous MMP release[6]. A 48-hour equilibration allows this trauma response to subside. Furthermore, serum must be excluded as it contains endogenous metalloproteinase inhibitors (e.g., α2-macroglobulin) that will neutralize exogenous stromelysin[8].

2. Stromelysin Induction & Inhibitor Treatment

  • Transfer equilibrated explants to 24-well plates containing fresh serum-free DMEM.

  • Inhibitor Pre-incubation : Add CGS 27023A (prepared from a DMSO stock) to the treatment wells at final concentrations ranging from 10 nM to 1 µM. Incubate for 1 hour.

    • Causality: Pre-incubation allows the small molecule to diffuse through the dense, negatively charged aggrecan matrix and occupy the active sites of basal MMPs before the exogenous enzymatic load is introduced[4].

  • Degradation Induction : Add recombinant human Stromelysin-1 (SLN) to a final concentration of 20 nM.

    • Causality: Exposure to 20 nM SLN has been empirically validated to induce significant, focal loss of proteoglycans within 3 days, accurately mirroring early-stage OA pathology[3].

  • Controls : Maintain a Vehicle Control (DMEM + ≤0.1% DMSO) and a Positive Control (20 nM SLN + Vehicle).

3. Incubation & Sampling

  • Incubate the plates for 3 to 7 days at 37°C in a 5% CO₂ atmosphere.

  • Collect the culture media every 48 hours and replace it with freshly prepared media containing the exact concentrations of SLN and CGS 27023A. Continuous replenishment prevents inhibitor depletion and maintains constant enzymatic pressure[1][3].

Workflow Harvest 1. Cartilage Harvest (Full-Thickness Explants) Equilibrate 2. Equilibration (48h Serum-Free DMEM) Harvest->Equilibrate Treatment 3. Treatment (20nM SLN ± CGS 27023A) Equilibrate->Treatment Culture 4. Incubation (3-7 Days, 37°C) Treatment->Culture Media 5. Media Collection (Every 48h) Culture->Media DMMB 6A. DMMB Assay (Early: sGAG Release) Media->DMMB Hydroxy 6B. Hydroxyproline Assay (Late: Collagen Loss) Media->Hydroxy

Diagram 2: Experimental workflow for ex vivo cartilage degradation and biochemical analysis.

Analytical Readouts & Data Interpretation

A self-validating protocol requires orthogonal readouts to confirm both early and late stages of matrix degradation.

  • Proteoglycan Release (Early Marker) : Quantify sulfated glycosaminoglycans (sGAG) in the collected media using the Dimethylmethylene Blue (DMMB) assay. Because SLN directly and rapidly cleaves aggrecan, sGAG release will peak within the first 1–3 days[3]. Effective inhibition by CGS 27023A should suppress sGAG release to near baseline (vehicle control) levels[1].

  • Collagen Degradation (Late Marker) : Assess hydroxyproline content in the media via acid hydrolysis. SLN primarily degrades non-fibrillar collagens and relies on the downstream activation of collagenases to degrade the Type II collagen network[3][6]. Therefore, hydroxyproline release serves as a secondary, delayed marker (typically days 5–7) of the broader MMP cascade.

  • Histological Validation : Fix the remaining cartilage tissue in 10% formalin, section, and stain with Safranin-O to visualize spatial proteoglycan depletion. Immunohistochemistry using the COL2-3/4m antibody can be employed to detect cleaved Type II collagen fragments localized at the articular surface[6][7].

References

  • MacPherson LJ, et al. "Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits." Journal of Medicinal Chemistry, 1997. URL:[Link]

  • Bonassar LJ, et al. "Changes in cartilage composition and physical properties due to stromelysin degradation." Arthritis & Rheumatism, 1997. URL:[Link]

  • Chen CT, et al. "Increased stromelysin-1 (MMP-3), proteoglycan degradation (3B3- and 7D4) and collagen damage in cyclically load-injured articular cartilage." OsteoArthritis and Cartilage, 2004. URL:[Link]

  • Levitt NC, et al. "Effect of Food on the Pharmacokinetics of Oral MMI270B (CGS 27023A), a Novel Matrix Metalloproteinase Inhibitor." Clinical Cancer Research, 2000. URL:[Link]

  • Pelletier JP, et al. "Effects of stromelysin activity on proteoglycan degradation of canine articular cartilage explants." American Journal of Veterinary Research, 1993. URL:[Link]

  • Filipe A, et al. "Challenges in Matrix Metalloproteinases Inhibition." International Journal of Molecular Sciences, 2019. URL:[Link]

  • Grenier S, et al. "An In Vitro Model for the Pathological Degradation of Articular Cartilage in Osteoarthritis." Annals of Biomedical Engineering, 2014. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing CGS 27023A Incubation for Maximum MMP-9 Inhibition

Welcome to the technical support resource for CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing experimental conditions for maximal and reproducible MMP-9 inhibition. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both accurate and reliable.

Frequently Asked Questions (FAQs)

Q1: What is CGS 27023A and what is its mechanism of MMP-9 inhibition?

CGS 27023A is a non-peptidic, broad-spectrum MMP inhibitor.[1][2] Its mechanism of action relies on a hydroxamic acid group that acts as a potent chelator of the zinc ion (Zn²⁺) located in the catalytic active site of MMPs.[3][4] This interaction is critical because the zinc ion is essential for the enzyme's catalytic activity.[4] By binding to this zinc ion, CGS 27023A competitively blocks the substrate from accessing the active site, thereby inhibiting the proteolytic degradation of extracellular matrix components like type IV collagen, a primary substrate of MMP-9.[4][5]

Q2: How potent is CGS 27023A against MMP-9 and other MMPs?

CGS 27023A exhibits potent inhibition against several MMPs implicated in arthritis and cancer.[6] It is particularly effective against MMP-9. The inhibitory constants (Ki) highlight its broad-spectrum nature.

EnzymeKi (nM)
MMP-9 8
MMP-220
MMP-133
MMP-343
(Data sourced from MedChemExpress and Journal of Medicinal Chemistry).[1][6][7][8]
Q3: Why is the pre-incubation time of CGS 27023A with MMP-9 so critical?

The pre-incubation step, where the enzyme and inhibitor are mixed and allowed to sit before adding the substrate, is fundamentally about reaching binding equilibrium. Enzyme inhibition is not instantaneous. The inhibitor must diffuse, find the enzyme's active site, and bind. This process takes time.

  • Insufficient Incubation: If the pre-incubation time is too short, not all enzyme molecules will have been bound by the inhibitor before the substrate is introduced. The substrate will then compete for the unbound enzyme, leading to an underestimation of the inhibitor's true potency (an artificially high IC50 value).

  • Optimal Incubation: An adequate pre-incubation period ensures that the binding reaction has reached equilibrium. At this point, the rate of inhibitor-enzyme association equals the rate of dissociation, and the measured inhibition reflects the inhibitor's true affinity.

  • Excessive Incubation: While less common for competitive inhibitors, excessively long incubation times can sometimes lead to compound instability or degradation, particularly under non-optimal buffer or temperature conditions.[9][10]

The goal is to find the "sweet spot" where equilibrium is reached without compromising the integrity of the assay components.

Experimental Workflow & Logic

The process of optimizing incubation time is a systematic approach to ensure that your assay measures the true inhibitory potential of CGS 27023A.

G cluster_prep Phase 1: Preparation & Controls cluster_exp Phase 2: Time-Course Experiment cluster_analysis Phase 3: Analysis & Optimization A 1. Prepare Reagents (Enzyme, Inhibitor, Buffer, Substrate) B 2. Validate MMP-9 Activity (Run uninhibited control) A->B C 3. Run Vehicle Control (Assess DMSO/solvent effect) B->C D 4. Set Up Reactions (Fixed [E] and [I]) C->D Proceed if controls are valid E 5. Pre-incubate at T=0, 5, 15, 30, 60, 120 min D->E F 6. Initiate Reaction (Add Substrate) E->F G 7. Measure Activity (e.g., Fluorescence) F->G H 8. Plot % Inhibition vs. Time G->H Generate data I 9. Identify Plateau (Point of equilibrium) H->I J 10. Select Optimal Incubation Time (Shortest time in the plateau region) I->J

Caption: Workflow for determining optimal inhibitor pre-incubation time.

Troubleshooting Guide

Q4: I am observing weak or no inhibition of MMP-9 with CGS 27023A. What went wrong?

This is a common issue that can often be resolved by systematically checking key experimental variables.

Potential Cause Explanation & Troubleshooting Steps
1. Inadequate Incubation Time The inhibitor has not had enough time to bind to the enzyme. Solution: Perform a time-course experiment (see Protocol 1) to determine the time required to reach a stable, maximal level of inhibition. For many enzyme-inhibitor pairs, 15-30 minutes is a good starting point, but this must be empirically verified.[10]
2. Inhibitor Concentration Too Low The concentration of CGS 27023A may be insufficient to inhibit the amount of MMP-9 in your assay. Solution: Perform a dose-response experiment. Ensure your highest concentration is at least 100-fold higher than the Ki (e.g., up to 1 µM for MMP-9).
3. Inhibitor Degradation CGS 27023A, like many small molecules, can degrade if not stored properly. Solution: Store the lyophilized powder at -20°C or -80°C.[9] Prepare concentrated stock solutions in a suitable solvent like DMSO, aliquot into single-use volumes, and store at -80°C to avoid repeated freeze-thaw cycles.[9] Prepare fresh working solutions for each experiment.
4. Inactive MMP-9 Enzyme The MMP-9 enzyme may have lost activity due to improper storage or handling. Solution: Always run a positive control (MMP-9 + substrate, no inhibitor) to confirm robust enzyme activity. Compare its activity to the manufacturer's specifications if using a commercial enzyme.
5. Assay Buffer Interference MMPs are zinc-dependent.[11][12] If your buffer contains strong chelating agents like EDTA, it will inactivate the enzyme. Solution: Use an appropriate MMP assay buffer, which typically contains Tris-HCl, NaCl, CaCl₂, and a non-ionic detergent like Brij-35.[13] Avoid EDTA.
6. Serum Protein Binding (Cell-based Assays) If using serum-containing media, CGS 27023A can bind to proteins like albumin, reducing its free, effective concentration.[9] Solution: Whenever possible, conduct the final inhibitor incubation step in serum-free media. If serum is required, you may need to use higher concentrations of the inhibitor to account for this binding.
Q5: My results are highly variable between experiments. How can I improve reproducibility?

Inconsistency often stems from minor, overlooked variations in protocol execution.

  • Standardize Timing: Use a multichannel pipette and a precise timer for all incubation and reaction steps. Ensure the pre-incubation time you established in your optimization experiment is strictly adhered to.

  • Normalize Enzyme Source: If using cell culture supernatants, MMP-9 expression can vary with cell confluency, passage number, and duration of stimulation. Harvest supernatant at the same confluency/time point and normalize samples by total protein concentration before the assay.

  • Control Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is identical across all wells (inhibitor, control, and blank). High DMSO concentrations can inhibit enzyme activity.[14] Keep the final concentration below 0.5%.[9]

  • Consistent Temperature: Enzyme kinetics are highly sensitive to temperature. Pre-warm all reagents and plates to the assay temperature (typically 37°C) before starting the experiment.

Q6: I suspect CGS 27023A is toxic to my cells. How can I differentiate between MMP-9 inhibition and cytotoxicity?

This is a critical control in cell-based assays. An apparent decrease in MMP-9 activity could be due to cell death rather than specific enzyme inhibition.

Solution: Always run a parallel cytotoxicity assay using the same concentrations of CGS 27023A and the same incubation time.

  • Recommended Assays: Use a standard method like an MTT assay (measures metabolic activity) or an LDH release assay (measures membrane integrity).

  • Interpretation: If you observe significant cytotoxicity at concentrations where you also see MMP-9 inhibition, the results are confounded. True inhibition should occur at non-toxic concentrations of CGS 27023A.

Key Experimental Protocols

Protocol 1: Determining Optimal Pre-Incubation Time

This protocol will establish the minimum time required for CGS 27023A to reach binding equilibrium with MMP-9.

  • Reagent Preparation:

    • Prepare activated, recombinant human MMP-9 at 2x the final desired concentration in a suitable assay buffer.

    • Prepare CGS 27023A at 2x the final desired concentration (a good starting point is 10x the Ki, so ~80-100 nM) in the same assay buffer.

    • Prepare the fluorogenic MMP-9 substrate at 2x the final concentration (typically at or near its Km value) in assay buffer.

  • Assay Setup (96-well plate):

    • Enzyme Control Wells: Add 50 µL of 2x MMP-9 and 50 µL of assay buffer (containing vehicle, e.g., DMSO).

    • Inhibitor Wells: Set up multiple wells for each time point. Add 50 µL of 2x MMP-9 and 50 µL of 2x CGS 27023A.

  • Pre-incubation:

    • Incubate the plate at 37°C.

    • At each designated time point (e.g., 0, 5, 15, 30, 45, 60, 90, 120 minutes), proceed to the next step.

  • Reaction Initiation:

    • Add 100 µL of 2x substrate solution to the appropriate wells for that time point. The total volume is now 200 µL.

  • Measurement:

    • Immediately begin reading the fluorescence kinetically at the appropriate Ex/Em wavelengths (e.g., 325/393 nm for many FRET-based substrates) at 37°C for 30-60 minutes.[15]

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well (the slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percent inhibition for each time point: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100.

    • Plot % Inhibition vs. Pre-incubation Time. The optimal time is the earliest point at which the curve plateaus, indicating maximum, stable inhibition.

Protocol 2: Gelatin Zymography to Confirm Cellular MMP-9 Inhibition

Zymography is a powerful technique to visualize the inhibitory effect of CGS 27023A on MMP-9 secreted from cells.[11][13]

  • Cell Culture and Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Wash cells with serum-free media and then incubate in fresh serum-free media containing various concentrations of CGS 27023A (and a vehicle control) for an optimized duration (e.g., 24-48 hours).

  • Sample Preparation:

    • Collect the conditioned media. Centrifuge to remove cell debris.

    • Determine the total protein concentration of each sample for normalization.

    • Mix equal amounts of protein from each sample with non-reducing sample buffer (do NOT boil or add reducing agents like β-mercaptoethanol).[13][16]

  • Electrophoresis:

    • Load samples onto a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).[16]

    • Run the gel at 4°C.

  • Enzyme Renaturation and Development:

    • Wash the gel with a buffer containing a non-ionic detergent (e.g., Triton X-100) to remove SDS and allow the enzyme to renature (e.g., 2 x 30 minutes).

    • Incubate the gel in a developing buffer (containing Tris, CaCl₂, and ZnCl₂) at 37°C for 18-24 hours.[16] This allows the active MMP-9 to digest the gelatin in the gel.

  • Staining and Visualization:

    • Stain the gel with Coomassie Brilliant Blue.

    • Destain the gel. Areas of gelatin degradation by MMP-9 will appear as clear bands against a dark blue background. The intensity of the clear band corresponding to MMP-9 (at ~92 kDa) should decrease in a dose-dependent manner with CGS 27023A treatment.

G MMP9 MMP-9 Active Site Catalytic Domain Zinc Ion (Zn²⁺) Substrate Binding Pocket Inhibition INHIBITION (No Degradation) MMP9->Inhibition Leads to CGS27023A {CGS 27023A | Hydroxamic Acid Group} CGS27023A:ha->MMP9:zn Chelates Substrate Gelatin Substrate Substrate->MMP9:sub_bind Blocked

Caption: CGS 27023A inhibits MMP-9 by chelating the catalytic zinc ion.

References
  • Howell, J.A. & Candelario-Jalil, E. (2025). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. Methods in Molecular Biology. Available from: [Link]

  • Toth, M. & Fridman, R. (2001). Assessment of Gelatinases (MMP-2 and MMP-9) by Gelatin Zymography. Methods in Molecular Medicine. Available from: [Link]

  • University of Virginia School of Medicine. Gelatin Zymography Protocol. Available from: [Link]

  • Howell, J.A. & Candelario-Jalil, E. (2025). Gelatin Zymography to Quantify Levels of MMP-2 and MMP-9 in Complex Biological Samples. ResearchGate. Available from: [Link]

  • Calbiochem. InnoZyme™ Gelatinase (MMP-2/MMP-9) Activity Assay kit, Fluorogenic. Available from: [Link]

  • Al-Osta, I., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. ResearchGate. Available from: [Link]

  • Varghese, S., et al. (2020). Challenges in Matrix Metalloproteinases Inhibition. PMC. Available from: [Link]

  • Assay Genie. MMP-9 Inhibitor Screening Kit (Fluorometric). Available from: [Link]

  • Levitt, N.C., et al. (2001). Phase I and Pharmacological Study of the Oral Matrix Metalloproteinase Inhibitor, MMI270 (CGS27023A), in Patients with Advanced Solid Cancer. AACR Journals. Available from: [Link]

  • Seseogullari-Dirihan, R., et al. (2020). Inhibition of matrix metalloproteinases: a troubleshooting for dentin adhesion. PMC. Available from: [Link]

  • QuickZyme Biosciences. QuickZyme Human MMP-9 activity assay - Example Version. Available from: [Link]

  • Al-Osta, I., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. Available from: [Link]

  • Dahlgren, M.K. (2020). Optimal Duration of the Preincubation Phase in Enzyme Inhibition Experiments. ChemRxiv. Available from: [Link]

  • Quickzyme Biosciences. Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Available from: [Link]

  • MacPherson, L.J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. PubMed. Available from: [Link]

  • Love, E.A., et al. (2019). CGS27023A and its derivatives inhibit MMP-9 activity. ResearchGate. Available from: [Link]

  • Zhang, Y., et al. (2020). An efficient assay for identification and quantitative evaluation of potential polysialyltransferase inhibitors. Analyst. Available from: [Link]

  • ResearchGate. What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? Available from: [Link]

  • Levitt, N.C., et al. (2001). Phase I and pharmacological study of the oral matrix metalloproteinase inhibitor, MMI270 (CGS27023A), in patients with advanced solid cancer. PubMed. Available from: [Link]

  • Liu, Y., et al. (2021). Computational study of effective matrix metalloproteinase 9 (MMP9) targeting natural inhibitors. Aging-US. Available from: [Link]

  • Eisenwiener, K.P., et al. (2009). A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. PubMed. Available from: [Link]

  • MacPherson, L.J., et al. (1997). Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. Journal of Medicinal Chemistry. Available from: [Link]

  • Cui, Y., et al. (2008). Advances in assays of matrix metalloproteinases (MMPs) and their inhibitors. Taylor & Francis Online. Available from: [Link]

  • Fields, G.B. (2022). MMP9: A Tough Target for Targeted Therapy for Cancer. MDPI. Available from: [Link]

  • Grunberg, G., et al. (2024). Fitting of kinact and KI Values from Endpoint Pre-incubation IC50 Data. PMC. Available from: [Link]

  • Cloud-Clone Corp. ELISA Kit for Matrix Metalloproteinase 9 (MMP9). Available from: [Link]

  • Martin, T.R., et al. (2003). Kinetics and Role of Plasma Matrix Metalloproteinase-9 Expression in Acute Lung Injury and the Acute Respiratory Distress Syndrome. PMC. Available from: [Link]

  • Al-Osta, I., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PMC. Available from: [Link]

Sources

Optimization

reducing off-target effects of CGS 27023A in long-term in vivo studies

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering dose-limiting toxicities when using broad-spectrum matrix metalloproteinase inhibitors (...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering dose-limiting toxicities when using broad-spectrum matrix metalloproteinase inhibitors (MMPIs) like CGS 27023A (also known as MMI270). While CGS 27023A is highly efficacious in blocking tumor metastasis and cartilage degradation, its long-term in vivo use is often complicated by severe off-target effects.

This technical guide provides mechanistic troubleshooting, validated protocols, and strategic workarounds to optimize your therapeutic window and maintain animal welfare during extended studies.

Section 1: Diagnostic FAQ – Understanding the Causality of Toxicity

Q1: Why do my murine models develop severe joint stiffness and fibroplasia after 3 weeks of continuous CGS 27023A administration? A: You are observing Musculoskeletal Syndrome (MSS), a classic dose- and time-dependent toxicity associated with first-generation broad-spectrum MMPIs [1]. The causality lies in the drug's lack of selectivity. CGS 27023A was designed with a hydroxamic acid zinc-binding group (ZBG) that strongly chelates the catalytic zinc ion present in all MMPs. While you are likely targeting MMP-2 or MMP-9 to prevent metastasis, CGS 27023A simultaneously inhibits MMP-1 (collagenase-1) [2]. MMP-1 is critical for normal extracellular matrix (ECM) turnover and tissue repair. Chronic inhibition leads to collagen buildup, resulting in joint stiffening, tendinitis, and fibroplasia.

Q2: Are there other off-target enzymes contributing to this phenotype? A: Yes. The hydroxamic acid moiety has poor selectivity for zinc over other divalent transition metals and frequently exhibits off-target chelation [3]. Specifically, CGS 27023A is known to cross-react with the ADAM (A Disintegrin and Metalloproteinase) family, including ADAM17 (TACE) [4]. Inhibition of ADAMs disrupts normal cytokine shedding (e.g., TNF-α) and receptor processing, exacerbating localized inflammation in the synovial joints.

G CGS CGS 27023A (Hydroxamate MMPI) Target Targeted MMPs (MMP-2, MMP-9, MMP-13) CGS->Target High Affinity OffTarget1 Anti-Targets (MMP-1) CGS->OffTarget1 Poor Selectivity OffTarget2 ADAMs / TACE (Zinc-dependent) CGS->OffTarget2 ZBG Chelation Efficacy Therapeutic Efficacy (Reduced Metastasis) Target->Efficacy Tox1 Impaired Normal Tissue Remodeling OffTarget1->Tox1 Tox2 Altered Cytokine Shedding OffTarget2->Tox2 MSS Musculoskeletal Syndrome (Joint stiffness, pain) Tox1->MSS Tox2->MSS

Mechanistic pathway of CGS 27023A efficacy versus off-target musculoskeletal toxicity.

Section 2: Quantitative Profiling & Dosing Strategies

Q3: How do the IC50 values of CGS 27023A correlate with the therapeutic window? A: The therapeutic window is remarkably narrow because the IC50 for the primary "anti-target" (MMP-1) is dangerously close to the primary therapeutic targets (MMP-2, MMP-9). Review the binding affinities below:

Target EnzymeIC50 Value (nM)Biological RoleImplication in Therapy
MMP-9 8 nMGelatinase; tumor angiogenesisPrimary therapeutic target
MMP-2 20 nMGelatinase; metastasisPrimary therapeutic target
MMP-1 33 nMCollagenase; normal ECM repairAnti-target (Drives MSS)
MMP-3 43 nMStromelysin; cartilage breakdownTarget in osteoarthritis

Data synthesized from foundational pharmacological profiling of CGS 27023A [5].

Q4: How can I optimize my in vivo dosing schedule to minimize MSS? A: Do not use continuous daily dosing for studies exceeding 14 days. Instead, implement an intermittent dosing regimen (e.g., 5 days on, 2 days off). Causality: MSS requires sustained, uninterrupted inhibition of MMP-1 to manifest structurally as fibroplasia. A 48-hour washout period allows transient recovery of MMP-1 activity, enabling baseline collagen turnover in the joints without completely sacrificing the anti-metastatic suppression of MMP-2/9 in the tumor microenvironment. Monitor serum TIMP-1 levels as a reflex biomarker; a sharp, sustained rise in TIMP-1 indicates over-inhibition and impending MSS [6].

Section 3: Formulation Troubleshooting & Self-Validating Protocols

Q5: Intermittent dosing is insufficient for my aggressive tumor model. How can I restrict systemic exposure to the joints? A: You must alter the drug's biodistribution. Free CGS 27023A is a small molecule that readily diffuses into synovial fluid. By encapsulating the hydrophobic drug into PEGylated liposomes, you restrict its volume of distribution and leverage the Enhanced Permeability and Retention (EPR) effect to passively target the leaky vasculature of the tumor microenvironment, thereby sparing the musculoskeletal system.

Protocol: Liposomal Encapsulation of CGS 27023A (Self-Validating Workflow)

  • Lipid Film Hydration: Dissolve DPPC, Cholesterol, and DSPE-PEG2000 (molar ratio 65:30:5) along with CGS 27023A (10 mg/mL lipid) in a chloroform/methanol mixture (2:1 v/v). Evaporate the solvent under a vacuum using a rotary evaporator to form a thin, dry lipid film.

  • Hydration: Hydrate the film with PBS (pH 7.4) at 55°C (above the phase transition temperature of DPPC) for 1 hour, vortexing every 15 minutes to form multilamellar vesicles (MLVs).

  • Extrusion (Size Control & Validation): Pass the MLV suspension through a polycarbonate membrane (100 nm pore size) 11 times using a mini-extruder at 55°C.

    • Validation Step: Measure the particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Accept/Reject Criteria: Proceed only if Size is 100-120 nm and PDI < 0.15.

  • Purification: Remove unencapsulated CGS 27023A by dialyzing the formulation against 100 volumes of PBS (pH 7.4) for 24 hours using a 10 kDa MWCO dialysis cassette.

  • Quantification (Self-Validation): Lyse a 100 µL aliquot of the purified liposomes with 900 µL of methanol. Quantify the encapsulated CGS 27023A via RP-HPLC (UV detection at 254 nm). Calculate Encapsulation Efficiency (EE%). Accept/Reject Criteria: Proceed to in vivo dosing only if EE% > 85%.

Workflow Start Initiate Long-Term In Vivo Study Dosing Implement Intermittent Dosing (e.g., 5 days on, 2 days off) Start->Dosing Delivery Utilize Targeted Delivery (Liposomes / Local Injection) Start->Delivery Monitor Monitor Biomarkers (TIMP-1, MMP-2, Joint Mobility) Dosing->Monitor Delivery->Monitor Decision Toxicity Observed? Monitor->Decision Adjust Reduce Dose / Increase Washout Decision->Adjust Yes Continue Maintain Regimen & Record Efficacy Decision->Continue No Adjust->Monitor Re-evaluate

Step-by-step workflow for mitigating off-target effects of CGS 27023A in vivo.

Section 4: Future-Proofing – Structural Alternatives

Q6: If formulation and dosing adjustments fail, should I switch inhibitors? A: Yes. If your study requires continuous, months-long suppression of MMP-13 or MMP-2/9, hydroxamate-based inhibitors like CGS 27023A are structurally limited. Modern drug design has shifted toward carboxylic acid-based ZBGs or allosteric inhibitors [7]. Carboxylic acids form less stable zinc complexes, drastically reducing off-target chelation of ADAMs and sparing MMP-1, thereby bypassing MSS entirely [8]. Consider transitioning to selective non-hydroxamate analogs if your experimental model permits.

References

  • The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. National Institutes of Health (NIH). Available at:[Link]

  • What are the therapeutic applications for MMP1 inhibitors? Patsnap Synapse. Available at:[Link]

  • Targeting matrix metalloproteinases in cancer: Bringing new life to old ideas. National Institutes of Health (NIH). Available at:[Link]

  • Challenges in Matrix Metalloproteinases Inhibition. National Institutes of Health (NIH). Available at:[Link]

  • Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Phase I and Pharmacological Study of the Oral Matrix Metalloproteinase Inhibitor, MMI270 (CGS27023A), in Patients with Advanced Solid Cancer. AACR Journals. Available at:[Link]

  • Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • New in Vivo Compatible Matrix Metalloproteinase (MMP)-2 and MMP-9 Inhibitors. Bioconjugate Chemistry - ACS Publications. Available at:[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to Broad-Spectrum MMP Inhibition: CGS 27023A vs. Batimastat

Prepared by a Senior Application Scientist This guide provides an in-depth, objective comparison of two seminal broad-spectrum matrix metalloproteinase (MMP) inhibitors: CGS 27023A and Batimastat. It is designed for rese...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of two seminal broad-spectrum matrix metalloproteinase (MMP) inhibitors: CGS 27023A and Batimastat. It is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in their performance, mechanisms, and experimental applications. We will move beyond simple data sheets to explore the causality behind experimental design and the practical implications of their respective chemical properties.

The Rationale for Broad-Spectrum MMP Inhibition

Matrix metalloproteinases are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM).[1][2] While essential for physiological processes like wound healing, organogenesis, and tissue repair, their dysregulation is a hallmark of numerous pathologies, including cancer metastasis, arthritis, and cardiovascular diseases.[1][2][3] The ability of MMPs to degrade basement membranes and ECM components facilitates cancer cell invasion, migration, and angiogenesis.[4] This central role in disease progression spurred the development of MMP inhibitors (MMPIs). The first generation of these, including Batimastat and CGS 27023A, were designed as broad-spectrum agents to inhibit multiple MMP family members simultaneously.

Inhibitor Profiles: A Tale of Two Scaffolds

While both compounds are potent, broad-spectrum MMPIs that function by chelating the catalytic zinc ion, their core structures and resulting properties differ significantly.

Batimastat (BB-94)

Batimastat was a pioneering synthetic MMPI and one of the first to enter clinical evaluation.[5][6] It is a peptidomimetic compound, meaning its structure mimics the collagen substrate of MMPs.[7][8] Its core feature is a hydroxamic acid group (-CONHOH) which acts as a powerful zinc-chelating moiety, binding reversibly and competitively to the Zn²⁺ ion within the MMP active site.[6][7][9] This binding effectively blocks the enzyme's catalytic activity. Despite its high potency, Batimastat's clinical utility is hampered by its extremely poor aqueous solubility, necessitating intraperitoneal administration for in vivo studies.[6][8]

CGS 27023A (MMI270)

CGS 27023A emerged from efforts to develop non-peptidic MMPIs with improved pharmaceutical properties.[10][11][12] It is a sulfonamide-based hydroxamate inhibitor.[10] Like Batimastat, it leverages a hydroxamic acid group for potent, reversible chelation of the active-site zinc.[9] However, its non-peptidic nature confers a key advantage: oral bioavailability.[10][11][13] This property made CGS 27023A a valuable tool for in vivo studies requiring systemic administration and represented a significant step forward in MMPI development.[4][10]

Head-to-Head: Comparative Inhibitory Potency

The most direct comparison of these inhibitors lies in their potency against a panel of MMPs, typically expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). Lower values denote higher potency. Both compounds exhibit low nanomolar inhibition against key MMPs involved in ECM remodeling.

Matrix Metalloproteinase (MMP)CGS 27023A (Kᵢ, nM)Batimastat (IC₅₀, nM)
MMP-1 (Collagenase-1)33[13][14]3[15][16]
MMP-2 (Gelatinase-A)20[13][14]4[8][15][16]
MMP-3 (Stromelysin-1)43[13][14]20[15][16]
MMP-7 (Matrilysin)Data not available6[15][16]
MMP-8 (Collagenase-2)Data not available10[17]
MMP-9 (Gelatinase-B)8[13][14]4[15][16]

Data compiled from multiple sources. Note the use of Kᵢ for CGS 27023A and IC₅₀ for Batimastat, which are related but distinct measures of potency.

Expert Interpretation: The data clearly establishes both molecules as potent, broad-spectrum inhibitors. Batimastat generally displays single-digit nanomolar IC₅₀ values across collagenases and gelatinases, making it exceptionally potent. CGS 27023A also demonstrates high potency, particularly against MMP-9, with Kᵢ values in the low double-digit to single-digit nanomolar range. The choice between them may depend on the specific MMPs of interest and, critically, the required mode of administration for the experimental model.

The Core Mechanism: Zinc Chelation

The inhibitory activity of both CGS 27023A and Batimastat is predicated on the same fundamental biochemical interaction. The active site of an MMP contains a catalytic zinc ion (Zn²⁺) that is essential for the hydrolysis of peptide bonds in substrate proteins. The hydroxamic acid moiety present in both inhibitors acts as a bidentate ligand, forming strong coordinate bonds with this zinc ion, thereby preventing it from participating in the catalytic reaction.

cluster_MMP MMP Active Site cluster_Inhibitor Hydroxamate Inhibitor (e.g., Batimastat, CGS 27023A) ZN Zn²⁺ His1 His His1->ZN His2 His His2->ZN His3 His His3->ZN POCKET S1' Specificity Pocket INHIBITOR R-CONHOH INHIBITOR->ZN Bidentate Chelation R_group Scaffold (Interacts with S1' pocket) INHIBITOR->R_group R_group->POCKET Specificity Interaction

Caption: General mechanism of hydroxamate-based MMP inhibition.

A Validated Protocol: In Vitro Fluorometric MMP Inhibition Assay

To empower researchers to conduct their own comparative studies, we provide a standardized, self-validating protocol for assessing MMP inhibition. This method utilizes a quenched fluorescent substrate, which upon cleavage by an active MMP, produces a measurable fluorescent signal.

Experimental Rationale

The choice of a fluorogenic resonance energy transfer (FRET) substrate is critical for achieving high sensitivity and continuous monitoring of enzyme kinetics.[18] Pre-incubating the enzyme with the inhibitor before adding the substrate is a key step; it allows the inhibitor-enzyme binding to reach equilibrium, ensuring that the measured initial reaction velocity accurately reflects the inhibited state.

Caption: Workflow for a fluorometric in vitro MMP inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).

    • Reconstitute the active MMP enzyme (e.g., human recombinant MMP-9) in Assay Buffer to a working concentration.

    • Prepare a stock solution of the inhibitor (CGS 27023A or Batimastat) in DMSO. Create a serial dilution series in Assay Buffer.

    • Dilute the FRET-tagged MMP substrate to its working concentration in Assay Buffer.[18][19]

  • Assay Plate Setup (96-well black plate):

    • Enzyme Control: Add 50 µL of Assay Buffer and 25 µL of vehicle (Assay Buffer with DMSO).

    • Inhibitor Wells: Add 50 µL of Assay Buffer and 25 µL of the respective inhibitor dilution.

    • Blank Wells: Add 75 µL of Assay Buffer (no enzyme).

  • Enzyme Addition & Pre-incubation:

    • Add 25 µL of the working MMP enzyme solution to all wells except the blanks.

    • Mix gently and incubate the plate at 37°C for 10-15 minutes.[19]

  • Reaction Initiation and Measurement:

    • Add 25 µL of the MMP substrate solution to all wells to initiate the reaction (Final volume = 125 µL).

    • Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., λex = 490 nm, λem = 520 nm) in kinetic mode, taking readings every 60 seconds for 30-60 minutes.[18][19]

  • Data Analysis:

    • For each well, determine the reaction rate (slope) from the linear portion of the fluorescence vs. time plot.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the Enzyme Control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[16]

In Vivo Performance and Preclinical Insights

The ultimate test of an inhibitor is its efficacy in a biological system. Here, the differing pharmaceutical properties of CGS 27023A and Batimastat become paramount.

FeatureCGS 27023ABatimastat
Administration Route Oral[10][11]Intraperitoneal (i.p.)[6][8][15]
Primary Disease Models Arthritis (cartilage degradation)[10][11][13], Cancer (metastasis)[4][20]Cancer (tumor growth, metastasis, ascites)[4][6][15], Muscular Dystrophy[7]
Key Preclinical Finding Orally active administration effectively blocks stromelysin-induced cartilage erosion in rabbit models.[10][11]I.p. administration effectively blocks the growth of human ovarian carcinoma xenografts and reduces melanoma metastasis.[15][21]
Mechanism of Action Inhibits tumor cell invasion and angiogenesis.[4]Anti-angiogenic and anti-metastatic effects observed in various tumor models.[15][21]

Expert Interpretation: Batimastat has been extensively used as a tool compound in preclinical cancer models, demonstrating clear anti-tumor and anti-metastatic activity when administered i.p.[4][15] Its utility in these studies established the therapeutic potential of MMP inhibition. CGS 27023A's oral bioavailability was a major breakthrough, enabling studies of chronic administration in models of arthritis and cancer without the need for repeated injections.[10][11][20] For instance, its ability to prevent cartilage degradation when given orally highlighted its potential for treating chronic inflammatory conditions.[10]

Clinical Reality and the Shift to Selectivity

Despite promising preclinical data, the clinical development of broad-spectrum MMPIs, including derivatives of these compounds like Marimastat (an oral analogue of Batimastat), was largely unsuccessful.[1][9] A major reason for failure in advanced cancer trials was the emergence of dose-limiting side effects, most notably musculoskeletal pain and inflammation.[22] This toxicity is believed to result from the non-selective inhibition of MMPs that are required for normal tissue remodeling and homeostasis.[22] These clinical setbacks led to a paradigm shift in the field, moving away from broad-spectrum agents and toward the development of highly selective inhibitors that target specific MMPs implicated in a particular disease, aiming to improve efficacy while minimizing side effects.[1][23]

Conclusion: Selecting the Right Tool for the Job

Both CGS 27023A and Batimastat remain invaluable chemical probes for elucidating the role of MMPs in health and disease.

  • Batimastat is a classic, highly potent peptidomimetic inhibitor. It is an excellent choice for acute in vitro studies and in vivo models where intraperitoneal administration is feasible and maximal potency is desired.

  • CGS 27023A is a potent, non-peptidic inhibitor whose key advantage is its oral bioavailability. It is the superior choice for chronic in vivo studies or any experiment where systemic exposure via oral administration is necessary to model a therapeutic regimen.

The historical development and comparative analysis of these two molecules provide a crucial lesson in drug discovery: while target potency is essential, pharmaceutical properties like bioavailability and the biological consequences of target selectivity are equally critical determinants of ultimate utility.

References

  • MedchemExpress. Batimastat (BB94) | MMP Inhibitor. [URL: https://www.medchemexpress.
  • Khurana, T. S., et al. (2014). Matrix Metalloproteinase Inhibitor Batimastat Alleviates Pathology and Improves Skeletal Muscle Function in Dystrophin-Deficient mdx Mice. The American Journal of Pathology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4188856/]
  • Laczika, K., et al. (2002). Regulation of matrix metalloproteinases and effect of MMP-inhibition in heart transplant related reperfusion injury. European Journal of Cardio-Thoracic Surgery. [URL: https://academic.oup.com/ejcts/article/22/1/60/422204]
  • Talib, W. H., et al. (2023). Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013-2023). Molecules. [URL: https://www.mdpi.com/1420-3049/28/15/5661]
  • Hakimzadeh, H., et al. (2017). In vitro MMP inhibition & selective binding capacity assays. Bio-protocol. [URL: https://bio-protocol.org/e2316]
  • Verma, R. P., & Hansch, C. (2007). Challenges in Matrix Metalloproteinases Inhibition. Current Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2747372/]
  • Hidalgo, M., & Eckhardt, S. G. (2001). Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Journal of the National Cancer Institute. [URL: https://academic.oup.com/jnci/article/93/3/178/2519721]
  • BenchChem. A Comparative Analysis of the MMP Inhibitors: Z-Pro-Leu-Gly-NHOH, Batimastat, and Marimastat. [URL: https://www.benchchem.
  • Al-Osta, S., et al. (2023). Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. Pharmaceuticals. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10573562/]
  • Wikipedia. Batimastat. [URL: https://en.wikipedia.
  • de Faria, G. P. S., et al. (2024). Batimastat Induces Cytotoxic and Cytostatic Effects in In Vitro Models of Hematological Tumors. International Journal of Molecular Sciences. [URL: https://www.mdpi.com/1422-0067/25/9/4621]
  • Box, G. M., et al. (2000). The matrix metalloproteinase inhibitor batimastat inhibits angiogenesis in liver metastases of B16F1 melanoma cells. British Journal of Cancer. [URL: https://pubmed.ncbi.nlm.nih.gov/10780526/]
  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/9258358/]
  • MacPherson, L. J., et al. (1997). Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm960871c]
  • ACS Publications. Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. [URL: https://pubs.acs.org/doi/abs/10.1021/jm960871c]
  • Kandasamy, J., et al. (2023). Matrix Metalloproteinases and Their Inhibitors in the Pathogenesis of Epithelial Differentiation, Vascular Disease, Endometriosis, and Ocular Fibrotic Pterygium. International Journal of Molecular Sciences. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10298285/]
  • Breyholz, H. J., et al. (2007). A 18F-radiolabeled analogue of CGS 27023A as a potential agent for assessment of matrix-metalloproteinase activity in vivo. Nuclear Medicine and Biology. [URL: https://pubmed.ncbi.nlm.nih.gov/17372570/]
  • Mohan, R., et al. (2015). Understanding the binding of inhibitors of matrix metalloproteinases by molecular docking, quantum mechanical calculations, molecular dynamics simulations, and a MMGBSA/MMBappl study. Journal of Computer-Aided Molecular Design. [URL: https://academic.oup.com/bib/article/16/3/465/219904]
  • Mohan, V., et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning for metalloproteinases in medicine. Drug Design, Development and Therapy. [URL: https://www.dovepress.com/matrix-metalloproteinase-protein-inhibitors-highlighting-a-new-beginn-peer-reviewed-fulltext-article-DDDT]
  • Wojtowicz-Praga, S., et al. (1996). Phase I trial of a novel matrix metalloproteinase inhibitor batimastat (BB-94) in patients with advanced cancer. Investigational New Drugs. [URL: https://pubmed.ncbi.nlm.nih.gov/8913867/]
  • MedchemExpress. CGS 27023A | MMP Inhibitor. [URL: https://www.medchemexpress.com/cgs-27023a.html]
  • Levitt, N. C., et al. (2001). Phase I and Pharmacological Study of the Oral Matrix Metalloproteinase Inhibitor, MMI270 (CGS27023A), in Patients with Advanced Solid Cancer. Clinical Cancer Research. [URL: https://aacrjournals.org/clincancerres/article/7/7/1912/107590/Phase-I-and-Pharmacological-Study-of-the-Oral]
  • MedchemExpress. MMP-9 Inhibitor, Agonist, Activator, Inducer, Substrate, Ligand, Gene. [URL: https://www.medchemexpress.com/targets/mmp-9.html]
  • Ali, M. A., et al. (2010). Effects of Novel Semiselective Matrix Metalloproteinase Inhibitors on Ex Vivo Cardiac Structure–Function. Cardiovascular Toxicology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3074050/]
  • Harty, M. W., et al. (2010). Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice. PLOS ONE. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0011256]
  • Van den Steen, P. E., et al. (2008). Matrix metalloproteinase inhibitors as therapy for inflammatory and vascular diseases. Nature Reviews Drug Discovery. [URL: https://www.
  • McNulty, A. L., et al. (2010). Inhibition of Matrix Metalloproteinases Enhances In Vitro Repair of the Meniscus. Clinical Orthopaedics and Related Research. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2816766/]
  • Garcia-Carreno, F. L., et al. (2004). In Vitro Inhibition of the Activation of Pro-matrix Metalloproteinase 1 (Pro-MMP-1) and Pro-matrix Metalloproteinase 9 (Pro-MMP-9) by Rice and Soybean Bowman−Birk Inhibitors. Journal of Agricultural and Food Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jf0306306]
  • ResearchGate. CGS27023A and its derivatives inhibit MMP-9 activity. [URL: https://www.researchgate.net/figure/CGS27023A-and-its-derivatives-inhibit-MMP-9-activity-A-Structure-of-CGS27023A-and-two_fig1_330965365]
  • Sigma-Aldrich. MMP-1 Inhibitor Screening Kit (MAK212) - Technical Bulletin. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/353/191/mak212bul.pdf]
  • Nakajima, M., et al. (1999). Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. Cancer Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/10694002/]
  • Chondrex, Inc. MMP-13 Inhibitor Assay Kit. [URL: https://www.chondrex.com/documents/3089.pdf]
  • MedchemExpress Japan. CGS 27023A | MMP 阻害剤. [URL: https://www.medchemexpress.jp/cgs-27023a.html]
  • Laronha, H., & Calpena, A. C. (2021). Identification of Broad-Spectrum MMP Inhibitors by Virtual Screening. Molecules. [URL: https://www.semanticscholar.org/paper/Identification-of-Broad-Spectrum-MMP-Inhibitors-Laronha-Calpena/f02e1c9371231f6e2b1703e38706037e2898b958]

Sources

Comparative

CGS 27023A vs marimastat in osteoarthritis animal models

Comparative Guide: CGS 27023A vs. Marimastat in Osteoarthritis Animal Models Introduction Matrix metalloproteinases (MMPs) are the primary enzymatic drivers of extracellular matrix (ECM) and collagen degradation in osteo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: CGS 27023A vs. Marimastat in Osteoarthritis Animal Models

Introduction

Matrix metalloproteinases (MMPs) are the primary enzymatic drivers of extracellular matrix (ECM) and collagen degradation in osteoarthritis (OA). Early drug development strategies focused heavily on broad-spectrum MMP inhibitors (MMPIs) to halt joint destruction. This guide provides an objective, mechanistic comparison of two foundational broad-spectrum MMPIs: Marimastat , a first-generation peptidomimetic hydroxamate, and CGS 27023A , a second-generation non-peptidic sulphonamide derivative. By analyzing their pharmacological profiles, in vivo efficacy in OA models, and dose-limiting toxicities, we illustrate the critical experimental paradigms that have shaped modern targeted OA therapeutics.

Pharmacological Profiles & Selectivity

Both CGS 27023A and Marimastat utilize a hydroxamic acid moiety to chelate the catalytic zinc ion (Zn²⁺) within the MMP active site. However, their distinct structural backbones dictate their pharmacokinetic behaviors. Marimastat's peptidomimetic structure restricts its tissue penetration and oral bioavailability compared to the non-peptidic, low-molecular-weight scaffold of CGS 27023A, which was specifically optimized for oral delivery and deep joint accessibility1[1].

Table 1: In Vitro Selectivity and Pharmacological Properties

PropertyCGS 27023AMarimastat
Chemical Class Non-peptidic sulphonamide hydroxamatePeptidomimetic hydroxamate
MMP-1 (Collagenase-1) IC₅₀ 33 nM5 nM
MMP-2 (Gelatinase A) IC₅₀ 20 nM6 nM
MMP-3 (Stromelysin-1) IC₅₀ 43 nM230 nM
MMP-9 (Gelatinase B) IC₅₀ 8 nM3 nM
Primary Route Oral (Optimized bioavailability)Oral / Intravenous

Data supported by2[2] and 3[3].

In Vivo Efficacy in Osteoarthritis Models

Evaluating MMPIs requires robust animal models that accurately mimic the mechanical and enzymatic degradation characteristic of human OA. The surgical partial meniscectomy model is highly preferred because it induces rapid, reproducible biomechanical instability, leading to localized upregulation of MMP-3 (stromelysin) and MMP-13 (collagenase-3) 4[4].

OA_Workflow Start Surgical Induction (Partial Meniscectomy) Dosing Oral Administration (CGS 27023A vs Marimastat) Start->Dosing Biomarker In Vivo Monitoring (Proteoglycan Release) Dosing->Biomarker Histology Endpoint Histology (Cartilage Preservation & MSS) Biomarker->Histology

Workflow for evaluating MMP inhibitors in surgical osteoarthritis models.

Experimental Protocol: Rabbit Partial Lateral Meniscectomy Model

Note on Causality: Rabbits are selected over rodents for this specific assay because their articular cartilage thickness and joint biomechanics provide a closer approximation to human load-bearing joints, ensuring that the pharmacodynamic penetration of the drug into the synovial fluid is accurately modeled 1[1].

  • Surgical Induction : Under general anesthesia, perform a partial lateral meniscectomy on the right knee. Rationale: This mechanically destabilizes the joint, initiating mechanically-induced cartilage degradation driven by endogenous MMPs, mimicking post-traumatic OA.

  • Drug Administration : Administer CGS 27023A (e.g., 10-30 mg/kg) or Marimastat orally, once daily, beginning 1 day post-surgery. Rationale: Oral dosing assesses systemic bioavailability and joint penetrance, which are critical parameters for chronic OA management.

  • In Vivo Monitoring (Self-Validation) : Collect synovial fluid and serum weekly to measure proteoglycan fragments (e.g., aggrecan neoepitopes) via ELISA. Rationale: Proteoglycan release is an early, direct biomarker of stromelysin (MMP-3) and aggrecanase activity, providing a self-validating readout of target engagement before irreversible structural damage occurs.

  • Endpoint Histology (Week 6) : Euthanize animals and harvest the knee joints. Fix, decalcify, and stain sections with Safranin-O/Fast Green. Rationale: Safranin-O binds stoichiometrically to glycosaminoglycans (GAGs), allowing direct visual and quantitative assessment of matrix preservation.

  • Quantification : Score cartilage erosion using the OARSI scoring system, comparing the treated joint to the contralateral sham-operated control to validate the baseline.

Efficacy Results: CGS 27023A demonstrated significant chondroprotective activity, preserving the cartilage matrix and chondrocyte viability in both the acute stromelysin-induced degradation model and the chronic partial meniscectomy model 5[5]. Marimastat also effectively halted collagen degradation; however, its efficacy was frequently overshadowed by systemic fibroplasia in chronic models.

The Hurdle of Musculoskeletal Syndrome (MSS)

The critical failure point for both Marimastat and CGS 27023A in translation from animal models to clinical utility was the onset of Musculoskeletal Syndrome (MSS) 6[6]. MSS manifests as severe joint stiffness, tendonitis, and fibroplasia.

MMP_Pathway Inhibitor Broad-Spectrum MMPI (CGS 27023A / Marimastat) MMP13 MMP-13 / MMP-3 Inhibition Inhibitor->MMP13 MMP1 MMP-1 / Off-Target Inhibition Inhibitor->MMP1 Efficacy Chondroprotection (Reduced Cartilage Degradation) MMP13->Efficacy Toxicity Musculoskeletal Syndrome (Joint Stiffening & Fibroplasia) MMP1->Toxicity

Mechanistic divergence of broad-spectrum MMP inhibition into efficacy and toxicity.

Mechanistic Causality of MSS: Initially, it was hypothesized that MMP-1 (collagenase-1) inhibition was the primary driver of MSS, as both CGS 27023A and Marimastat potently inhibit MMP-1 (33 nM and 5 nM, respectively) 6[6]. Inhibition of MMP-1 impairs normal collagen turnover in healthy tendons and joints, leading to the accumulation of fibrotic tissue. Animal models (particularly rats and marmosets) treated with these broad-spectrum inhibitors exhibited dose- and time-dependent joint stiffening that correlated directly with plasma drug concentrations exceeding the IC₅₀ for off-target MMPs. The therapeutic index (the ratio between the dose required for OA chondroprotection and the dose inducing MSS) for both drugs was ultimately deemed too narrow for chronic OA therapy 6[6].

Comparative Data Summary

Table 2: Efficacy vs. Toxicity in OA Animal Models

ParameterCGS 27023AMarimastat
Chondroprotection High (Preserves proteoglycan matrix)High (Reduces collagen cleavage)
Joint Accessibility Excellent (Low molecular weight)Moderate (Peptidomimetic limitations)
In Vivo MSS Incidence High (Dose-dependent fibroplasia)High (Tendonitis and joint stiffening)
Therapeutic Index NarrowNarrow

Conclusion

While CGS 27023A represented a significant chemical evolution over Marimastat by replacing the peptidomimetic backbone with a non-peptidic sulphonamide scaffold for better oral pharmacokinetics, both compounds failed to overcome the biological consequences of broad-spectrum MMP inhibition 1[1]. The in vivo data generated from these models proved that while blocking MMP-3 and MMP-13 is chondroprotective, the simultaneous inhibition of homeostatic MMPs (like MMP-1) invariably leads to MSS 6[6]. This paradigm shift has driven modern OA research toward highly selective, non-zinc-binding MMP-13 inhibitors 4[4].

References

  • Journal of Medicinal Chemistry - Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits.1

  • MedChemExpress - CGS 27023A | MMP Inhibitor Profile.2

  • Tocris Bioscience - Marimastat | Matrix Metalloproteases.3

  • Journal of Medicinal Chemistry - Discovery of Potent, Selective, and Orally Active Carboxylic Acid Based Inhibitors of Matrix Metalloproteinase-13.4

  • PMC / Inflammation Research - Results of single and repeat dose studies of the oral matrix metalloproteinase inhibitor marimastat in healthy male volunteers.5

  • Oxford Academic - The importance of estimating the therapeutic index in the development of matrix metalloproteinase inhibitors.6

Sources

Validation

A Comparative Guide to Validating MMP-3 Selective Inhibition by CGS 27023A Using ELISA

For Researchers, Scientists, and Drug Development Professionals The family of matrix metalloproteinases (MMPs) plays a pivotal role in the remodeling of the extracellular matrix (ECM) during both normal physiological pro...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The family of matrix metalloproteinases (MMPs) plays a pivotal role in the remodeling of the extracellular matrix (ECM) during both normal physiological processes and pathological conditions.[1] Among these, MMP-3, also known as stromelysin-1, is a key enzyme capable of degrading a broad range of ECM components and activating other pro-MMPs.[2][3] Its dysregulation has been implicated in various diseases, including arthritis, atherosclerosis, and cancer, making it a significant therapeutic target.[1][2][4]

The development of MMP inhibitors has evolved from broad-spectrum agents with significant side effects to more selective compounds.[5][6][7] CGS 27023A is a non-peptidic, orally active hydroxamic acid-based inhibitor with potent activity against several MMPs, including MMP-3.[8][9][10] Validating the selective inhibition of MMP-3 by compounds like CGS 27023A is a critical step in drug development. The Enzyme-Linked Immunosorbent Assay (ELISA) offers a robust and sensitive method for this purpose.

This guide provides an in-depth comparison of methodologies to validate the selective inhibition of MMP-3 by CGS 27023A, with a focus on ELISA-based techniques. We will explore the causality behind experimental choices, describe self-validating protocols, and compare the performance of CGS 27023A against broader-spectrum alternatives.

The Significance of Selective MMP-3 Inhibition

MMP-3's substrate repertoire includes proteoglycans, fibronectin, laminin, and various collagens.[1] Furthermore, it can activate other MMPs, such as pro-MMP-1 and pro-MMP-9, initiating a cascade of ECM degradation.[2] This central role in tissue remodeling underscores the importance of developing inhibitors that can selectively target MMP-3 to mitigate its pathological effects while minimizing off-target interactions that could lead to adverse effects. The failure of early broad-spectrum MMP inhibitors in clinical trials, often due to musculoskeletal side effects, highlights the necessity of selectivity.[5][6]

CGS 27023A: A Potent MMP Inhibitor

CGS 27023A is a hydroxamic acid-based inhibitor that chelates the zinc ion in the active site of MMPs.[9][11] It has demonstrated potent inhibitory activity against several MMPs, with Ki values of 43 nM for MMP-3, 33 nM for MMP-1, 20 nM for MMP-2, and 8 nM for MMP-9.[8][12][13] While not exclusively selective for MMP-3, its profile allows for the investigation of the effects of inhibiting a specific subset of MMPs. The ability of CGS 27023A to block cartilage degradation has been demonstrated in animal models of arthritis.[8][9][10]

Validating MMP-3 Inhibition: The Power of ELISA

ELISA is a highly sensitive and specific immunoassay that can be adapted to measure either the total amount of MMP-3 protein or, more importantly for inhibition studies, the enzymatic activity of MMP-3.

  • Direct Activity ELISA: This method measures the ability of MMP-3 to cleave a specific substrate. The substrate is coated onto the ELISA plate, and active MMP-3 is added in the presence or absence of the inhibitor. The amount of cleaved substrate is then detected using an antibody specific to the newly generated neoepitope. This approach directly quantifies the enzymatic activity and its inhibition.

  • Sandwich ELISA for Total MMP-3: This more common format quantifies the total amount of MMP-3 protein in a sample, irrespective of its activity state.[14] While not a direct measure of inhibition, it is crucial for normalizing activity data to the amount of enzyme present and for pharmacokinetic/pharmacodynamic (PK/PD) studies.

For the purpose of validating CGS 27023A's inhibitory effect, a direct activity ELISA is the most informative approach.

Experimental Protocol: Direct Activity ELISA for MMP-3 Inhibition

This protocol is designed to provide a self-validating system for assessing the inhibitory potential of CGS 27023A on MMP-3 activity.

Core Principle: A specific MMP-3 substrate is immobilized on an ELISA plate. Active recombinant human MMP-3 is incubated with varying concentrations of CGS 27023A. The mixture is then added to the substrate-coated plate. The extent of substrate cleavage is quantified using a neoepitope-specific antibody, which only recognizes the cleaved substrate.

Materials:
  • High-binding 96-well ELISA plates

  • Recombinant human active MMP-3

  • MMP-3 specific substrate (e.g., a biotinylated peptide containing the MMP-3 cleavage site)

  • CGS 27023A

  • Broad-spectrum MMP inhibitor (e.g., Marimastat or Doxycycline) for comparison

  • Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)

  • Coating buffer (e.g., 0.1 M Sodium Carbonate, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Neoepitope-specific primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Step-by-Step Methodology:
  • Plate Coating:

    • Dilute the MMP-3 substrate in coating buffer to a final concentration of 1-10 µg/mL.

    • Add 100 µL of the substrate solution to each well of the 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Inhibitor Preparation:

    • Prepare a stock solution of CGS 27023A and the comparative broad-spectrum inhibitor in DMSO.

    • Create a serial dilution of each inhibitor in assay buffer to achieve a range of concentrations for IC₅₀ determination. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Enzyme-Inhibitor Incubation:

    • In a separate plate or tubes, pre-incubate 50 µL of active MMP-3 (at a pre-determined optimal concentration) with 50 µL of the serially diluted inhibitors or vehicle control (assay buffer with DMSO).

    • Incubate for 30-60 minutes at 37°C to allow for inhibitor binding.

  • Enzymatic Reaction:

    • Transfer 100 µL of the enzyme-inhibitor mixture to the substrate-coated and blocked ELISA plate.

    • Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted neoepitope-specific primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Signal Development and Measurement:

    • Add 100 µL of TMB substrate to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development is observed.

    • Add 50 µL of stop solution to each well to quench the reaction.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation:

The percentage of inhibition is calculated for each inhibitor concentration relative to the vehicle control. The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is then determined by fitting the data to a four-parameter logistic curve.

Visualizing the Workflow

ELISA_Workflow cluster_prep Plate & Reagent Preparation cluster_reaction Inhibition Assay cluster_detection Detection & Analysis p1 Coat Plate with MMP-3 Substrate p2 Block Plate p1->p2 r1 Pre-incubate Active MMP-3 with Inhibitors p3 Prepare Serial Dilutions of CGS 27023A & Controls p3->r1 r2 Add Enzyme-Inhibitor Mix to Substrate Plate r1->r2 r3 Incubate for Enzymatic Reaction r2->r3 d1 Add Neoepitope-specific Primary Antibody r3->d1 d2 Add HRP-conjugated Secondary Antibody d1->d2 d3 Add TMB Substrate & Stop Solution d2->d3 d4 Read Absorbance at 450 nm d3->d4 d5 Calculate % Inhibition & IC50 Value d4->d5

Caption: ELISA workflow for MMP-3 inhibition assay.

Comparative Performance: CGS 27023A vs. Broad-Spectrum Inhibitors

To truly validate the selective nature of CGS 27023A's inhibition of MMP-3, it is essential to compare its performance against other MMPs and against non-selective inhibitors.

Cross-Reactivity Panel:

The direct activity ELISA protocol can be adapted to assess the inhibitory activity of CGS 27023A against a panel of other relevant MMPs (e.g., MMP-1, MMP-2, MMP-9, MMP-13). This involves using specific substrates and recombinant enzymes for each MMP in parallel experiments. The resulting IC₅₀ values will provide a quantitative measure of selectivity.

Comparison with Broad-Spectrum Inhibitors:

Broad-spectrum MMP inhibitors like Marimastat or the tetracycline antibiotic Doxycycline (which exhibits MMP inhibitory properties) serve as important controls.[5][15] These compounds are expected to inhibit a wider range of MMPs, often with less potency for any single MMP compared to a more selective inhibitor.

InhibitorTarget MMPsReported IC₅₀/Ki for MMP-3Expected Selectivity ProfileKey Characteristics
CGS 27023A MMP-1, -2, -3, -943 nM (Ki)[8]Potent against a subset of MMPsNon-peptidic, orally active hydroxamate
Marimastat Broad-spectrum~5 nM (IC₅₀)Non-selectivePeptidomimetic hydroxamate
Doxycycline Broad-spectrumµM range (IC₅₀)[5]Non-selectiveTetracycline antibiotic with off-target MMP inhibition

Note: IC₅₀ and Ki values can vary depending on the assay conditions.

The experimental data generated from the ELISA protocol should align with these expected profiles, demonstrating the relatively selective and potent inhibition of MMP-3 by CGS 27023A compared to the broader activity of Marimastat and the lower potency of Doxycycline.

MMP-3 Signaling and Inhibition Context

Understanding the broader biological context of MMP-3 is crucial for interpreting inhibition data. MMP-3 is involved in a complex signaling network that contributes to tissue degradation.

MMP3_Pathway cluster_upstream Upstream Regulation cluster_mmp3 MMP-3 Activation & Activity cluster_downstream Downstream Effects cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) pro_mmp3 Pro-MMP-3 cytokines->pro_mmp3 Upregulate Expression growth_factors Growth Factors growth_factors->pro_mmp3 Upregulate Expression active_mmp3 Active MMP-3 pro_mmp3->active_mmp3 Activation ecm Extracellular Matrix (Collagen, Proteoglycans, etc.) active_mmp3->ecm Degrades other_mmps Other pro-MMPs (pro-MMP-1, pro-MMP-9) active_mmp3->other_mmps Activates degradation Tissue Degradation ecm->degradation activated_mmps Active MMPs other_mmps->activated_mmps activated_mmps->ecm inhibitor CGS 27023A inhibitor->active_mmp3 Inhibits

Caption: Simplified MMP-3 activation and inhibition pathway.

Conclusion: A Robust Framework for Validation

The validation of selective MMP-3 inhibition by CGS 27023A requires a rigorous and well-controlled experimental approach. The direct activity ELISA protocol described here provides a robust framework for determining the potency and selectivity of this compound. By comparing its performance against a panel of other MMPs and broad-spectrum inhibitors, researchers can confidently establish the inhibitory profile of CGS 27023A. This detailed characterization is an indispensable step in the preclinical development of targeted therapies for MMP-driven diseases. The insights gained from these assays are critical for making informed decisions about the therapeutic potential and safety of novel MMP inhibitors.

References

  • MacPherson LJ, et al. (1997). Discovery of CGS 27023A, a non-peptidic, potent, and orally active stromelysin inhibitor that blocks cartilage degradation in rabbits. Journal of Medicinal Chemistry, 40(16), 2525-2532. [Link][9]

  • Frontiers in Pharmacology. (2021). Matrix Metalloproteinase 3: A Promoting and Destabilizing Factor in the Pathogenesis of Disease and Cell Differentiation. Retrieved from [Link][2][3]

  • Roderfeld M, et al. (2010). Broad-Spectrum Matrix Metalloproteinase Inhibition Curbs Inflammation and Liver Injury but Aggravates Experimental Liver Fibrosis in Mice. PLoS ONE, 5(6), e11256. [Link][15]

  • Ramos-DeSimone N, et al. (2016). Matrix metalloproteinase protein inhibitors: highlighting a new beginning. Dovepress, 8, 145-154. [Link][7]

  • Cathcart J, et al. (2015). The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC, 16(7), 3881-3903. [Link][5]

  • National Center for Biotechnology Information. (n.d.). Gene Result MMP3 matrix metallopeptidase 3. Retrieved from [Link][1]

  • PMC. (n.d.). The Role of Matrix Metalloproteinase-3 In the Development of Atherosclerosis and Cardiovascular Events. Retrieved from [Link][4]

  • MedchemExpress. (n.d.). CGS 27023A | MMP 阻害剤. Retrieved from [Link][13]

  • ACS Publications. (1997). Discovery of CGS 27023A, a Non-Peptidic, Potent, and Orally Active Stromelysin Inhibitor That Blocks Cartilage Degradation in Rabbits. Journal of Medicinal Chemistry. [Link][10][11]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of CGS 27023A

Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor used in preclinical research.[1] Adherence to thes...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of CGS 27023A, a potent matrix metalloproteinase (MMP) inhibitor used in preclinical research.[1] Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting environmental integrity. This document is intended for researchers, laboratory managers, and environmental health and safety (EHS) professionals in the drug development field.

Introduction: Beyond the Bench—The Critical Lifecycle of a Research Chemical

CGS 27023A is a non-peptidic, orally active inhibitor of several matrix metalloproteinases, including MMP-1, MMP-2, MMP-3, and MMP-9.[1] Its role in studying the prevention of cartilage degradation and its potential applications in arthritis research make it a valuable tool in many laboratories.[1][2] However, the lifecycle of any potent bioactive compound extends far beyond its experimental use. The final step, disposal, is a critical determinant of a laboratory's safety culture and its commitment to environmental stewardship.

Improper disposal of research chemicals can lead to regulatory penalties, environmental contamination, and unforeseen safety hazards through unintended chemical reactions. This guide is structured to provide not just a set of instructions, but a framework for thinking about chemical waste. By understanding the "why" behind each step, you can build a robust and self-validating system for managing CGS 27023A waste, from the point of generation to its final, compliant disposal.

Section 1: Compound Identification and Hazard Assessment

Table 1: Physicochemical Properties of CGS 27023A

PropertyValueSource(s)
Chemical Name (R)-N-hydroxy-2-(4-methoxy-N-(pyridin-3-ylmethyl)phenylsulfonamido)-3-methylbutanamide hydrochloride[3]
CAS Number 161314-82-5[4]
Molecular Formula C₁₈H₂₃N₃O₅S·HCl[4][5]
Molecular Weight 429.92 g/mol [3][4]
Physical Form Solid[3]
Storage Temperature Powder: -20°C; In solvent: -80°C[3]

Inferred Hazard Profile:

CGS 27023A belongs to the hydroxamic acid and sulfonamide classes of compounds.[2] Lacking a specific SDS, a conservative approach is mandated. The precautionary principle requires us to treat this compound as hazardous. Safety data for other small molecule MMP inhibitors indicate potential hazards including:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[6]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation.[6]

  • Respiratory Irritation: Inhalation of the solid powder may cause respiratory tract irritation.[6]

  • Unknown Systemic Toxicity: As a potent bioactive molecule designed to interact with physiological systems, its full toxicological profile is not completely characterized.[7] Therefore, it must be handled as a substance with potential for harm if inhaled, ingested, or absorbed through the skin.[8]

Core Directive: All forms of CGS 27023A waste—pure compound, solutions, and contaminated materials—must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in the regular trash .[9][10]

Section 2: The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to managing CGS 27023A waste. The foundation of this workflow is the universal principle of hazardous waste management: generation of waste is an inevitable part of research, and it must be handled safely and in accordance with all applicable regulations.[11]

G cluster_0 Start: Waste Generation cluster_1 Step 1: Identify Waste Stream cluster_2 Step 2: Segregate & Contain cluster_3 Step 3: Label & Store cluster_4 Step 4: Final Disposal start CGS 27023A Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste Container (Unused compound, contaminated gloves, tips, etc.) waste_type->solid_waste Solid or Contaminated Consumable aq_waste Aqueous Waste Container (Buffered solutions) waste_type->aq_waste Aqueous Solution org_waste Organic Solvent Waste Container (DMSO, etc. solutions) waste_type->org_waste Organic Solvent Solution labeling Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name - Concentration & Solvent - Accumulation Start Date solid_waste->labeling aq_waste->labeling org_waste->labeling ehs_pickup Store in Satellite Accumulation Area (SAA) Request Pickup from EHS labeling->ehs_pickup

Caption: Decision workflow for the proper segregation and disposal of CGS 27023A waste streams.

Protocol Details:

  • Personal Protective Equipment (PPE): At all times when handling CGS 27023A or its waste, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Waste Segregation (The Most Critical Step):

    • Solid Waste: This stream includes expired or unused CGS 27023A powder, as well as consumables contaminated with the compound (e.g., weigh boats, pipette tips, gloves, bench paper).

      • Action: Collect these materials in a designated, sealable plastic bag or a rigid container clearly labeled for "CGS 27023A Solid Waste." Do not mix with other chemical or biological waste.[10]

    • Liquid Waste (Non-Aqueous/Organic): This includes stock solutions of CGS 27023A typically prepared in solvents like Dimethyl Sulfoxide (DMSO).

      • Action: Collect in a dedicated, chemically compatible (e.g., glass or polyethylene) hazardous waste container labeled for "Organic Waste containing CGS 27023A." Never mix organic solvent waste with aqueous waste or with incompatible chemicals like strong oxidizers.[12]

    • Liquid Waste (Aqueous): This includes diluted working solutions of CGS 27023A in buffers or cell culture media.

      • Action: Collect in a separate, dedicated hazardous waste container labeled for "Aqueous Waste containing CGS 27023A."

  • Container Management and Labeling:

    • All waste containers must be kept closed except when adding waste.[10]

    • Use your institution's official hazardous waste tags. The label must include, at a minimum:

      • The words "Hazardous Waste."

      • The full chemical name: "CGS 27023A" and the solvent (e.g., "in DMSO").

      • The approximate concentration and total volume/mass.

      • The date you first added waste to the container (the "accumulation start date").

    • Store liquid waste containers in secondary containment to prevent spills.[10]

  • Decontamination of Labware:

    • For reusable glassware (e.g., beakers, flasks), rinse with a suitable solvent (e.g., ethanol or acetone) that can solubilize CGS 27023A.

    • Collect this first rinse as hazardous organic waste.

    • Subsequent washes with soap and water can then be performed. The initial solvent rinse is the key decontamination step.

  • Storage and Disposal:

    • Store your properly labeled, sealed waste containers in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[12][13] This area must be at or near the point of waste generation.

    • Do not accumulate more than the regulatory limit of hazardous waste (typically 55 gallons for non-acute waste).[13] It is best practice to request routine pickups to keep volumes minimal.[12]

    • When the container is full or you are finished with the project, schedule a pickup through your institution's EHS department or designated hazardous waste management service.

Section 3: Regulatory and Compliance Imperatives

The procedures outlined above are not merely best practices; they are mandated by law. In the United States, the generation and disposal of hazardous waste are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). State and local regulations may impose even stricter requirements.[13]

A core concept of this regulatory framework is "cradle-to-grave" liability.[13] This means that you, the generator, are responsible for the hazardous waste from the moment it is created until it is properly and finally disposed of by a licensed facility. Following a robust, documented procedure like the one in this guide is your primary means of demonstrating due diligence and ensuring compliance.

By treating CGS 27023A with the respect its bioactivity commands—from initial weighing to final waste pickup—you uphold your commitment to scientific integrity, laboratory safety, and environmental responsibility.

References

  • CGS 27023A | 161314-82-5 - Sigma-Aldrich. Sigma-Aldrich.
  • CGS 27023A | 161314-82-5. TargetMol.
  • Compound CGS 27023A. Chemdiv.
  • CGS 27023A | MMP Inhibitor. MedChemExpress.
  • H&S Section 6: Hazardous Materials Recycling & Disposal. UC Berkeley College of Chemistry.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Waste and Disposal Considerations. American Chemical Society.
  • CGS-27023A ANHYDROUS. Inxight Drugs.
  • MMP-2/MMP-9 Inhibitor I - Safety Data Sheet. Cayman Chemical.
  • MMP-9/MMP-13 Inhibitor I - SDS. MedChemExpress.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Matrix metalloproteinase inhibitor, MMI270 (CGS27023A) inhibited hematogenic metastasis of B16 melanoma cells in both experimental and spontaneous metastasis models. PubMed.
  • Recent insights into natural product inhibitors of matrix metalloproteinases. National Center for Biotechnology Information (PMC).
  • Hazardous Waste Generator Requirements. California Department of Toxic Substances Control.
  • Autophagy-focused Screening Library SAFETY DATA SHEET. Cayman Chemical.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling CGS 27023A (MMI270)

As a potent, non-peptidic matrix metalloproteinase (MMP) inhibitor, CGS 27023A (also known as MMI270) is a critical asset in oncology and rheumatology research. Structurally, it is a sulfonamide-based hydroxamic acid der...

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Author: BenchChem Technical Support Team. Date: April 2026

As a potent, non-peptidic matrix metalloproteinase (MMP) inhibitor, CGS 27023A (also known as MMI270) is a critical asset in oncology and rheumatology research. Structurally, it is a sulfonamide-based hydroxamic acid derivative designed to competitively bind the catalytic zinc ion in the active site of various MMPs [1]. While highly valuable for its ability to block extracellular matrix (ECM) degradation and angiogenesis [2], its broad-spectrum inhibition profile presents specific occupational hazards.

This guide provides researchers and drug development professionals with the essential, field-proven logistical and safety protocols required to handle CGS 27023A without compromising scientific integrity or personnel safety.

Hazard Identification & Pharmacological Profile

Before handling CGS 27023A, personnel must understand its potency. The compound is typically supplied as a lyophilized powder (CAS: 161314-70-1) [4]. Because it is highly biologically active at nanomolar concentrations, strict exposure control is mandatory.

Quantitative Hazard and Potency Summary

Table 1: Chemical Hazards and Target Potency of CGS 27023A

Property / TargetValue / ClassificationClinical & Safety Implications
GHS Hazards H315, H319, H335Causes skin, eye, and respiratory irritation [5].
MMP-9 (Gelatinase B) Ki​ = 8 nMExtremely high potency; requires microgram-level exposure control [5].
MMP-2 (Gelatinase A) Ki​ = 20 nMPrimary target for anti-angiogenic research [2].
MMP-1 (Collagenase 1) Ki​ = 33 nMInhibition is clinically associated with joint/tissue stiffness [3].
MMP-3 (Stromelysin 1) Ki​ = 43 nMBroad-spectrum marker; indicates potential for off-target effects [1].

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with handling highly potent hydroxamate derivatives, the following PPE matrix must be strictly adhered to. Do not substitute materials without verifying chemical compatibility.

  • Hand Protection (Critical): Double-gloving with Nitrile (EN 374-compliant) gloves is mandatory.

    • Causality: CGS 27023A is highly soluble in Dimethyl Sulfoxide (DMSO), the standard reconstitution solvent. DMSO acts as a chemical carrier that rapidly permeates latex. Nitrile provides superior resistance, preventing the solvent from transporting the dissolved inhibitor through the skin barrier.

  • Respiratory Protection: N95 or FFP2 particulate respirator (if handled outside a ventilated enclosure).

    • Causality: The lyophilized HCl salt form of CGS 27023A is highly prone to aerosolization due to static charge during weighing. Inhalation can cause direct respiratory irritation (H335) and systemic absorption.

  • Eye Protection: ANSI Z87.1-certified chemical splash goggles. Standard safety glasses are insufficient when handling DMSO solutions due to the risk of micro-splashes during vortexing.

  • Body Protection: A fully buttoned, fluid-resistant laboratory coat with knit cuffs to prevent wrist exposure.

Experimental Workflow: Reconstitution and Handling Protocol

The following self-validating protocol ensures the safe reconstitution of CGS 27023A into a standard 10 mM stock solution while minimizing exposure risk.

Step-by-Step Methodology
  • Environmental Preparation: Ensure the chemical fume hood or Class II Type B2 Biological Safety Cabinet (BSC) has a verified inward face velocity of at least 100 fpm.

  • Static Mitigation: Wipe the exterior of the CGS 27023A vial and the analytical balance with an anti-static cloth. Hydroxamate powders frequently exhibit static cling, which increases the risk of accidental spills.

  • Weighing: Tare a conductive weigh boat. Carefully transfer the required mass (e.g., 3.93 mg for 1 mL of a 10 mM stock, based on a molecular weight of 393.46 g/mol ) using a micro-spatula.

  • Solvent Addition: In the fume hood, add anhydrous DMSO directly to the vial.

    • Self-Validation Step: The solution should turn completely clear within 60 seconds of gentle vortexing. If particulates remain, sonicate in a water bath for 2 minutes at room temperature to ensure complete dissolution. Do not proceed to aliquoting if the solution is cloudy.

  • Aliquoting: Divide the stock into 20–50 µL single-use aliquots in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles, which rapidly degrade the hydroxamic acid moiety.

  • Storage: Store aliquots immediately at -20°C to -80°C.

HandlingWorkflow Start PPE Donning (N95, Nitrile, Goggles) Weighing Weighing in Fume Hood Start->Weighing Dissolving Reconstitution (DMSO Solvent) Weighing->Dissolving Aliquoting Aliquoting (Single-use vials) Dissolving->Aliquoting Storage Storage (-20°C to -80°C) Aliquoting->Storage

Standard operational workflow for CGS 27023A handling.

Mechanism of Action & Occupational Safety Implications

Understanding the molecular mechanism of CGS 27023A reinforces the necessity of strict safety protocols. The compound acts by chelating the catalytic zinc ( Zn2+ ) ion within the MMP active site [1].

Pathway CGS CGS 27023A (MMI270) Zinc Zinc Ion Chelation (Catalytic Site) CGS->Zinc Binds MMP MMP-2, 3, 9 Inhibition Zinc->MMP Inactivates ECM Block ECM Degradation MMP->ECM Prevents Tumor Inhibit Tumor Invasion ECM->Tumor Leads to

Mechanism of action of CGS 27023A targeting MMPs.

Why systemic exposure must be avoided: If a researcher is exposed systemically (via inhalation or DMSO-mediated skin absorption), the broad-spectrum nature of CGS 27023A means it does not discriminate between disease-state MMPs and physiological metalloproteinases. Phase I clinical trials of MMI270 demonstrated that systemic exposure leads to dose-limiting toxicities, primarily manifesting as severe joint pain and musculoskeletal syndrome (MSS), likely due to off-target inhibition of the reprolysin family (e.g., TNF- α convertase) [3].

Spill Response and Disposal Plan

Immediate and correct response to spills is vital to prevent laboratory contamination.

  • Solid/Powder Spills: Do not sweep, as this will aerosolize the potent inhibitor. Cover the spill with damp absorbent paper (using water or a 10% bleach solution to suppress dust). Carefully scoop the material into a hazardous waste container using a non-sparking tool.

  • Liquid Spills (DMSO Stock): Cover with a universal chemical absorbent pad. Clean the residual area with soap and water. Caution: DMSO will carry any remaining compound through standard cleaning gloves; ensure you are wearing thick nitrile or butyl rubber gloves during cleanup.

  • Disposal: CGS 27023A must be treated as hazardous pharmaceutical waste. Dissolve or mix the material with a combustible solvent and dispose of it via a licensed chemical incinerator equipped with an afterburner and scrubber. Never flush CGS 27023A down the drain.

References

  • Synthesis, radiosynthesis, in vitro and first in vivo evaluation of a new matrix metalloproteinase inhibitor based on γ-fluorinated α-sulfonylaminohydroxamic acid. PMC. 1

  • Development of Matrix Metalloproteinase Inhibitors in Cancer Therapy. Oxford Academic. 2

  • Phase I and Pharmacological Study of the Oral Matrix Metalloproteinase Inhibitor, MMI270 (CGS27023A), in Patients with Advanced Solid Cancer. AACR Journals. 3

  • Safety Data Sheet (161314-70-1). TargetMol. 4

  • 1762-34-1 | 5,5'-Dimethyl-2,2'-bipyridine (Isoform Comparison Data for CGS 27023A). Ambeed. 5

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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